molecular formula C21H12F3NO6S B610073 PGMI-004A CAS No. 1313738-90-7

PGMI-004A

Numéro de catalogue: B610073
Numéro CAS: 1313738-90-7
Poids moléculaire: 463.4 g/mol
Clé InChI: XKVNBCMGEUDKNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide, also known in research contexts as PGMI-004A, is a synthetic anthraquinone derivative developed as a potent and specific inhibitor of Phosphoglycerate Mutase 1 (PGAM1) . This compound is of significant value in oncology research, particularly in the study of cancer metabolism. PGAM1 is a key glycolytic enzyme that is often upregulated in cancer cells. It coordinates glycolysis and biosynthesis to promote rapid cancer cell proliferation . By inhibiting PGAM1, this compound causes an accumulation of the substrate 3-phosphoglycerate (3-PG) and a reduction in the product 2-phosphoglycerate (2-PG). This metabolic shift leads to the dual inhibition of catabolic glycolysis and anabolic biosynthesis pathways, including the pentose phosphate pathway and serine synthesis, ultimately impairing tumor growth . Biophysical studies, including a co-crystal structure, confirm that 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide acts as a non-competitive inhibitor, binding to an allosteric site on PGAM1. Key interactions involve critical residues such as F22, K100, and R116 of the enzyme . Consistent with its designed mechanism, this inhibitor has been shown to effectively restrain the proliferation of various cancer cells, including lung cancer cells, in vitro . With a molecular formula of C 21 H 12 F 3 NO 6 S and a CAS Registry Number of 1313738-90-7, this inhibitor serves as a critical pharmacological tool for probing the Warburg effect, metabolic dependencies in cancer, and for validating PGAM1 as a therapeutic target . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVNBCMGEUDKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735062
Record name 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-90-7
Record name 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of PGMI-004A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGMI-004A is a synthetic, cell-permeable small molecule that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action is the direct inhibition of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. By disrupting this central metabolic process, this compound selectively impairs the proliferation and growth of cancer cells, which are often highly dependent on glycolysis for energy and biosynthetic precursors. This document provides an in-depth technical overview of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and visual representations of the pertinent signaling pathways.

Primary Molecular Target: Phosphoglycerate Mutase 1 (PGAM1)

This compound functions as a potent and specific inhibitor of the glycolytic enzyme PGAM1.[1] PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the payoff phase of glycolysis.[2][3] This enzymatic step is crucial for maintaining the flow of glycolytic intermediates.

Biochemical Inhibition Profile

This compound has been characterized as a direct inhibitor of PGAM1, with several key quantitative metrics defining its potency and binding affinity. These values have been determined through various in vitro assays.

ParameterValueDescription
IC50 13.1 μMThe half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PGAM1 enzymatic activity.[1][4]
Ki 3.91 ± 2.50 μMThe inhibition constant, representing the equilibrium constant for the dissociation of the inhibitor-enzyme complex.[1][4]
Kd 7.2 ± 0.7 μMThe dissociation constant, measuring the binding affinity between this compound and PGAM1 as determined by fluorescence-based binding assay.[4]
Kd 9.4 ± 2.0 μMThe dissociation constant for the protein-ligand interaction.[1][4]

Downstream Cellular and Metabolic Consequences

The inhibition of PGAM1 by this compound triggers a cascade of metabolic and cellular events that collectively contribute to its anti-tumor effects.

Alteration of Glycolytic Intermediates

The most immediate consequence of PGAM1 inhibition is a significant shift in the intracellular concentrations of its substrate and product. Treatment with this compound leads to an accumulation of 3-phosphoglycerate (3-PG) and a depletion of 2-phosphoglycerate (2-PG) within cancer cells.[2][4][5][6]

Impact on Major Metabolic Pathways

This imbalance in 3-PG and 2-PG levels has profound effects on interconnected metabolic pathways:

  • Inhibition of the Pentose Phosphate Pathway (PPP): The elevated levels of 3-PG act as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative arm of the Pentose Phosphate Pathway (PPP).[2][5][6] This leads to a significant decrease in PPP flux.[2][5][6][7][8]

  • Reduced Biosynthesis: The PPP is a critical source of NADPH and precursors for nucleotide and amino acid biosynthesis. By inhibiting the PPP, this compound treatment results in reduced biosynthesis of essential macromolecules such as lipids and RNA.[1][4][5]

  • Decreased Glycolytic Flux: The overall rate of glycolysis is attenuated, leading to reduced lactate production.[4] Interestingly, treatment with this compound does not appear to significantly affect intracellular ATP levels.[4][5]

Anti-proliferative and Anti-tumor Effects

The culmination of these metabolic disruptions is a significant reduction in cancer cell proliferation and tumor growth.[2][5][6][7] These effects have been observed in a variety of cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (H1299), acute myeloid leukemia (Molm14), and head and neck cancer (212LN).[7][8][9] Furthermore, this compound has demonstrated efficacy in vivo, significantly decreasing tumor growth and size in xenograft nude mice models with minimal toxicity.[4][5]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound can be visualized as a linear signaling cascade initiated by the inhibition of its primary target.

PGMI004A_Mechanism cluster_glycolysis Glycolysis PGMI004A This compound PGAM1 PGAM1 PGMI004A->PGAM1 Three_PG ↑ 3-Phosphoglycerate (3-PG) Two_PG ↓ 2-Phosphoglycerate (2-PG) Reaction 3-PG → 2-PG PGAM1->Reaction Reaction->Two_PG PPP Pentose Phosphate Pathway (PPP) Flux Three_PG->PPP Biosynthesis Biosynthesis (Lipids, RNA) PPP->Biosynthesis Proliferation Cancer Cell Proliferation Biosynthesis->Proliferation TumorGrowth Tumor Growth Proliferation->TumorGrowth

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay

To assess the effect of this compound on cell proliferation, a standard cell viability assay using trypan blue exclusion can be employed.

  • Cell Seeding: Seed adherent cancer cells (e.g., H1299) at a density of 5 x 10^4 cells per well in a 6-well plate. Culture for 24 hours at 37°C.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound.

  • Incubation: Incubate the treated cells for 3 days at 37°C.

  • Cell Counting: Following incubation, detach the cells and stain with trypan blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control.

In Vivo Xenograft Tumor Growth Study

The anti-tumor efficacy of this compound in a living organism can be evaluated using a xenograft mouse model.

  • Cell Implantation: Subcutaneously inject H1299 human lung cancer cells into the right flank of nude mice.

  • Tumor Growth and Grouping: Allow tumors to establish and grow. Six days post-injection, divide the mice into two groups (n=8 per group).

  • Treatment Administration: Administer this compound (100 mg/kg/day) or a vehicle control via intraperitoneal (i.p.) injection daily for 21 days.[4][5]

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the treatment period using calipers to measure two perpendicular diameters.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and resect the tumors for further analysis, such as measuring PGAM1 enzyme activity.

  • Statistical Analysis: Perform statistical analyses, such as a two-tailed paired Student's t-test, to compare tumor growth between the treated and control groups.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

Xenograft_Workflow cluster_treatment 21-Day Treatment Period Start Start: Nude Mice Implantation Subcutaneous Implantation (H1299 cells) Start->Implantation Tumor_Growth Tumor Establishment (6 days) Implantation->Tumor_Growth Grouping Randomization into Two Groups (n=8) Tumor_Growth->Grouping Treatment_Group This compound (100 mg/kg/day, i.p.) Grouping->Treatment_Group Control_Group Vehicle Control (i.p.) Grouping->Control_Group Measurement Regular Tumor Volume Measurement Treatment_Group->Measurement Control_Group->Measurement Endpoint Endpoint: Tumor Resection and Analysis Measurement->Endpoint

Caption: In vivo xenograft study workflow.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its well-defined mechanism of action, centered on the inhibition of PGAM1, leads to a cascade of metabolic disruptions that ultimately suppress cancer cell proliferation and tumor growth. The preclinical data strongly support its continued investigation and development as a novel anti-cancer therapy. It is important to note that while this compound effectively inhibits cancer cell proliferation through its metabolic effects, it has been reported to be ineffective in preventing tumor invasion or metastasis, suggesting that these processes may be regulated by non-glycolytic functions of PGAM1.[9]

References

PGMI-004A: A Potent Inhibitor of PGAM1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Warburg effect, a metabolic hallmark of cancer, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift not only provides ATP but also furnishes essential building blocks for rapid cell proliferation. Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), has emerged as a critical regulator of this metabolic reprogramming in cancer.[1][2][3] Upregulation of PGAM1 is a common feature in various human cancers and is often associated with tumor progression and poor prognosis.[4][5] This has positioned PGAM1 as a promising therapeutic target. PGMI-004A is a small molecule inhibitor that has shown significant promise in targeting PGAM1, thereby disrupting cancer cell metabolism and impeding tumor growth.[1][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of PGAM1.[1] By binding to PGAM1, this compound blocks the conversion of 3-PG to 2-PG. This inhibition leads to a metabolic bottleneck in the glycolytic pathway, resulting in the accumulation of the substrate 3-PG and a depletion of the product 2-PG within cancer cells.[1][6]

The consequences of this metabolic shift are twofold. Firstly, the reduced flux through the lower part of glycolysis curtails the production of pyruvate and lactate, key features of the Warburg effect.[1] Secondly, the accumulation of 3-PG has a significant regulatory impact on other metabolic pathways. 3-PG acts as an allosteric inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a rate-limiting enzyme in the pentose phosphate pathway (PPP).[1][6] The PPP is crucial for generating NADPH, which is essential for antioxidant defense and the biosynthesis of nucleotides and fatty acids.[1]

Therefore, by inhibiting PGAM1, this compound not only disrupts glycolysis but also indirectly suppresses the PPP, leading to decreased biosynthesis and increased oxidative stress, ultimately attenuating cancer cell proliferation and tumor growth.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

ParameterValueAssay TypeReference
IC50 13.1 µMPurified human PGAM1 enzyme[1]
Kd 9.4 ± 2.0 µMProtein-ligand interaction[1]
Ki 3.91 ± 2.50 µMDixon plot analysis[8]

Table 1: In Vitro Inhibitory Activity of this compound against PGAM1. This table presents the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki) of this compound, demonstrating its direct binding and inhibition of PGAM1.

Cancer Cell LineEffect of this compound (20 µM)Reference
H1299 (Lung)Decreased 2-PG levels, increased 3-PG levels, reduced lactate production, decreased oxidative PPP flux, reduced NADPH/NADP+ ratio, reduced lipid and RNA biosynthesis, decreased cell proliferation.[1][8]
Various Cancer & Leukemia CellsDecreased cell proliferation.[8]
Normal Human Cells (HDF, HFF, HaCaT, PIG1)Minimal non-specific toxicity.[8]

Table 2: In Vitro Cellular Effects of this compound. This table outlines the metabolic and proliferative consequences of PGAM1 inhibition by this compound in cancer cell lines compared to normal cells.

Animal ModelDosage and AdministrationOutcomeReference
Xenograft Nude Mice (H1299 cells)100 mg/kg/day, intraperitoneal injectionSignificantly decreased tumor growth and tumor size. Effective inhibition of PGAM1 enzyme activity in tumors.[1][8]

Table 3: In Vivo Efficacy of this compound. This table summarizes the anti-tumor effects of this compound in a preclinical mouse model.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

PGAM1 Enzyme Activity Assay

This assay measures the enzymatic activity of PGAM1 by coupling the reaction to other enzymatic reactions that result in a measurable change in absorbance.

Materials:

  • Purified human PGAM1 protein

  • This compound or other test compounds

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM 2,3-bisphosphoglycerate

  • Substrate: 20 mM 3-phosphoglycerate (3-PG)

  • Coupling Enzymes: Enolase, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • Cofactors: 10 mM ADP, 1.5 mM NADH

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, coupling enzymes, and cofactors.

  • Add purified PGAM1 protein to the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (3-PG) to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the PGAM1 activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Intracellular 3-PG and 2-PG Levels

This protocol describes the extraction and quantification of 3-PG and 2-PG from cancer cells treated with this compound.

Materials:

  • Cancer cell line (e.g., H1299)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite Extraction Solution: 80% methanol, pre-chilled to -80°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed cells in culture plates and treat with this compound or vehicle control for the desired time.

  • Rapidly wash the cells with ice-cold PBS to quench metabolic activity.

  • Add ice-cold 80% methanol to the cells and scrape them from the plate.

  • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

  • Incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to separate and quantify 3-PG and 2-PG based on their mass-to-charge ratios.

Cell Viability Assay (Trypan Blue Exclusion)

This assay determines the number of viable cells in a culture after treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Trypsin-EDTA

  • Complete culture medium

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

  • Harvest the cells by trypsinization and resuspend them in complete culture medium.

  • Take a small aliquot of the cell suspension and mix it with an equal volume of Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate the percentage of viable cells for each treatment condition.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., H1299)

  • Matrigel (optional)

  • This compound

  • Vehicle control solution

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified period (e.g., 21 days).[8]

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

Lactate Production Assay

This assay measures the amount of lactate secreted by cancer cells into the culture medium.

Materials:

  • Cancer cell line

  • This compound

  • Culture medium

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound or vehicle control.

  • After the desired treatment time, collect the culture medium from each well.

  • Centrifuge the medium to remove any detached cells.

  • Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the lactate concentration to the number of cells in each well.

NADPH/NADP+ Ratio Assay

This assay determines the ratio of the reduced (NADPH) to the oxidized (NADP+) form of nicotinamide adenine dinucleotide phosphate.

Materials:

  • Cancer cell line

  • This compound

  • Extraction buffers (one for NADPH, one for NADP+)

  • NADP/NADPH assay kit (fluorometric or colorimetric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells using the specific extraction buffers provided in the assay kit to selectively preserve either NADPH or NADP+.

  • Follow the kit's protocol to measure the levels of NADPH and NADP+ in the respective extracts. The assay typically involves an enzyme cycling reaction that generates a fluorescent or colored product.

  • Measure the signal using a microplate reader.

  • Calculate the concentrations of NADPH and NADP+ from a standard curve and determine their ratio.

RNA Biosynthesis Assay ([³H]-Uridine Incorporation)

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

  • Cancer cell line

  • This compound

  • [³H]-Uridine

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells and treat with this compound or vehicle control.

  • Add [³H]-Uridine to the culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized RNA.

  • Wash the cells with ice-cold PBS.

  • Precipitate the macromolecules, including RNA, by adding ice-cold TCA.

  • Wash the precipitate with TCA to remove unincorporated [³H]-Uridine.

  • Solubilize the precipitate.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • The amount of incorporated radioactivity is proportional to the rate of RNA synthesis.

Lipid Biosynthesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of de novo lipid synthesis by tracking the incorporation of a radiolabeled precursor.

Materials:

  • Cancer cell line

  • This compound

  • [¹⁴C]-Acetate

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Treat cells with this compound or vehicle control.

  • Add [¹⁴C]-Acetate to the culture medium and incubate for a specified time to allow its incorporation into newly synthesized lipids.

  • Wash the cells with PBS.

  • Extract the total lipids from the cells using an appropriate solvent mixture.

  • Dry the lipid extract.

  • Resuspend the lipid extract in a suitable solvent and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • The amount of incorporated radioactivity reflects the rate of lipid biosynthesis.

Visualizations

The following diagrams illustrate the key concepts and workflows related to this compound and its investigation.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P 6PG 6-Phosphogluconate G6P->6PG F16BP F16BP F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P 13BPG 1,3-BPG DHAP_G3P->13BPG 3PG 3-Phosphoglycerate (3-PG) 13BPG->3PG 2PG 2-Phosphoglycerate (2-PG) 3PG->2PG PGAM1 6PGD 6PGD 3PG->6PGD Inhibits PEP PEP 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD Biosynthesis Biosynthesis Ru5P->Biosynthesis Nucleotides NADPH NADPH NADPH->Biosynthesis Fatty Acids, etc. PGMI_004A This compound PGAM1 PGAM1 PGMI_004A->PGAM1 Inhibits

Caption: PGAM1 signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., H1299) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (Trypan Blue) Treatment->Viability Metabolism Metabolic Assays Treatment->Metabolism Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Lactate Lactate Production Metabolism->Lactate NADPH NADPH/NADP+ Ratio Metabolism->NADPH Biosynthesis RNA/Lipid Biosynthesis Metabolism->Biosynthesis Lactate->Data_Analysis NADPH->Data_Analysis Biosynthesis->Data_Analysis Xenograft Establish Xenograft Model (Nude Mice) Drug_Admin This compound Administration (e.g., 100 mg/kg/day) Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Growth (Calipers) Drug_Admin->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint Endpoint->Data_Analysis

Caption: A representative experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting PGAM1. Its mechanism of action, which involves the dual disruption of glycolysis and the pentose phosphate pathway, provides a strong rationale for its development as an anti-cancer drug. The quantitative data from preclinical studies demonstrate its potency and efficacy in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound and other PGAM1 inhibitors. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical therapies for cancer patients.

References

The Impact of PGMI-004A on the Pentose Phosphate Pathway: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGMI-004A, a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), has emerged as a significant tool in cancer research. By disrupting glycolytic flux, this compound initiates a cascade of metabolic changes that culminate in the suppression of the pentose phosphate pathway (PPP). This pathway is critical for cancer cell proliferation, providing essential precursors for nucleotide and lipid biosynthesis, as well as the reducing equivalent NADPH for antioxidant defense. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the PPP. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support further research and drug development in this area.

Introduction: The Role of PGAM1 and the Pentose Phosphate Pathway in Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift is crucial for supporting rapid cell proliferation. Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). In many cancers, PGAM1 is upregulated, facilitating the high glycolytic flux necessary for tumor growth.[1][2][3]

The pentose phosphate pathway (PPP) is a crucial branch of glycolysis. It consists of an oxidative and a non-oxidative phase. The oxidative phase is responsible for the production of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. NADPH is vital for maintaining redox homeostasis and serves as a reducing agent in anabolic processes. The non-oxidative phase allows for the interconversion of sugars, linking the PPP back to glycolysis.[4][5] Due to its role in producing building blocks for proliferation and maintaining redox balance, the PPP is often hyperactive in cancer cells.

This compound: A Potent Inhibitor of PGAM1

This compound is an anthraquinone derivative that acts as a potent inhibitor of PGAM1.[6][7] Its inhibitory action on PGAM1 is the initiating event that leads to profound effects on cellular metabolism, most notably the suppression of the pentose phosphate pathway.

Quantitative Data on this compound Inhibition of PGAM1

The following table summarizes the key quantitative parameters of this compound's interaction with PGAM1.

ParameterValueReference
IC50 13.1 μM[6][8]
Ki 3.91 ± 2.50 μM[6]
Kd 9.4 ± 2.0 μM[6]

Mechanism of Action: How this compound Suppresses the Pentose Phosphate Pathway

The inhibitory effect of this compound on the pentose phosphate pathway is a direct consequence of its action on PGAM1. The mechanism can be described as a sequential series of events:

  • Inhibition of PGAM1: this compound binds to and inhibits the enzymatic activity of PGAM1.[6][7]

  • Accumulation of 3-Phosphoglycerate (3-PG): The blockage of the conversion of 3-PG to 2-PG leads to an intracellular accumulation of 3-PG.[1][9]

  • Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD): The elevated levels of 3-PG act as an allosteric inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative phase of the pentose phosphate pathway.[1][8]

  • Decreased PPP Flux: The inhibition of 6PGD leads to a significant reduction in the overall flux through the pentose phosphate pathway.[1][6]

  • Downstream Effects: The reduced PPP flux results in decreased production of NADPH and precursors for nucleotide and lipid biosynthesis, ultimately leading to attenuated cancer cell proliferation and tumor growth.[1][6][9]

Signaling Pathway Diagram

PGMI004A_PPP_Pathway cluster_glycolysis Glycolysis PGMI004A This compound PGAM1 PGAM1 PGMI004A->PGAM1 TwoPG 2-Phosphoglycerate (2-PG) (Decreases) PGAM1->TwoPG Inhibits conversion of 3-PG ThreePG 3-Phosphoglycerate (3-PG) (Accumulates) SixPGD 6-Phosphogluconate Dehydrogenase (6PGD) ThreePG->SixPGD Inhibits PPP Pentose Phosphate Pathway (PPP) Flux (Decreased) SixPGD->PPP Drives NADPH NADPH Production (Decreased) PPP->NADPH Biosynthesis Nucleotide & Lipid Biosynthesis (Decreased) PPP->Biosynthesis Proliferation Cancer Cell Proliferation (Attenuated) NADPH->Proliferation Biosynthesis->Proliferation

Caption: Mechanism of this compound-induced suppression of the Pentose Phosphate Pathway.

Quantitative Effects of this compound on Cellular Metabolism

Treatment of cancer cells with this compound leads to measurable changes in key metabolic parameters. The following table summarizes these effects, primarily observed in H1299 lung cancer cells treated with 20 μM this compound.

Metabolic ParameterEffect of this compound TreatmentReference
Intracellular 3-PG Levels Increased[6][9]
Intracellular 2-PG Levels Decreased[6][9]
Oxidative PPP Flux Decreased[6][9]
NADPH/NADP+ Ratio Reduced[6][9]
Lipid Biosynthesis Reduced[6][9]
RNA Biosynthesis Reduced[6][9]
Lactate Production Significantly Reduced[6][9]
Intracellular ATP Levels No Significant Effect[6][9]
Cell Proliferation Decreased[6][9]

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound.

General Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Culture (e.g., H1299) Treatment Treatment with this compound (20 μM) or Vehicle Control Start->Treatment Incubation Incubation Treatment->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Cell_Lysis Cell Lysis Incubation->Cell_Lysis Metabolite_Analysis Metabolite Analysis (3-PG, 2-PG) Metabolite_Extraction->Metabolite_Analysis PPP_Flux PPP Flux Assay Cell_Lysis->PPP_Flux NADPH_Ratio NADPH/NADP+ Ratio Assay Cell_Lysis->NADPH_Ratio Biosynthesis_Assay Biosynthesis Assays (Lipids, RNA) Cell_Lysis->Biosynthesis_Assay Proliferation_Assay Cell Proliferation Assay Cell_Lysis->Proliferation_Assay

Caption: General experimental workflow for studying the effects of this compound.

Cell Viability Assay
  • Principle: To determine the effect of this compound on cancer cell proliferation.

  • Method (Trypan Blue Exclusion):

    • Seed 5 x 10^4 adherent cells (e.g., H1299) in a 6-well plate and culture for 24 hours.

    • Treat cells with varying concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 72 hours).

    • Trypsinize and resuspend cells in culture medium.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Method (CellTiter96 Aqueous One Solution Proliferation Assay):

    • Seed cells in a 96-well plate.

    • After 24 hours, treat with this compound.

    • After the treatment period, add CellTiter96 Aqueous One Solution Reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a 96-well plate reader. The absorbance is directly proportional to the number of living cells.[6]

Measurement of Intracellular 3-PG and 2-PG
  • Principle: To quantify the intracellular levels of 3-phosphoglycerate and 2-phosphoglycerate following this compound treatment.

  • Method:

    • Culture and treat cells with this compound as described above.

    • Harvest cells and perform metabolite extraction, typically using a cold methanol/water/chloroform procedure.

    • Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

    • Identify and quantify 3-PG and 2-PG based on their retention times and mass-to-charge ratios compared to known standards.[9]

Oxidative Pentose Phosphate Pathway Flux Assay
  • Principle: To measure the rate of glucose metabolism through the oxidative arm of the PPP.

  • Method (using [1-14C]glucose):

    • Culture cells in a sealed flask.

    • Introduce [1-14C]glucose into the culture medium.

    • The C1 carbon of glucose is released as 14CO2 specifically during the oxidative PPP.

    • Capture the evolved 14CO2 using a trapping agent (e.g., NaOH).

    • Quantify the amount of trapped radioactivity using a scintillation counter. The rate of 14CO2 production is indicative of the oxidative PPP flux.

  • Method (using stable isotopes and mass spectrometry):

    • Incubate cells with a labeled glucose tracer, such as [1,2-13C2]glucose.

    • Metabolism through the PPP will result in the loss of the 13C label from the C1 position.

    • Analyze the isotopic labeling patterns of downstream metabolites (e.g., lactate, ribose) using mass spectrometry to calculate the relative flux through the PPP versus glycolysis.[9][10][11]

NADPH/NADP+ Ratio Assay
  • Principle: To determine the ratio of the reduced form (NADPH) to the oxidized form (NADP+) of nicotinamide adenine dinucleotide phosphate.

  • Method (Commercial Kits, e.g., NADP/NADPH-Glo™ Assay):

    • Culture and treat cells with this compound in a 96-well plate.

    • To measure total NADP+/NADPH, lyse the cells and add a detection reagent containing an enzyme that specifically reduces a proluciferin substrate in the presence of NADPH. The resulting luciferin is then measured using luciferase, and the light output is proportional to the total amount of NADP+ and NADPH.

    • To measure NADP+ and NADPH separately, samples are split and treated with either a weak acid (to destroy NADPH) or a weak base (to destroy NADP+) before adding the detection reagent.

    • The NADPH/NADP+ ratio is calculated from the individual measurements.[12][13]

In Vivo Xenograft Studies
  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method:

    • Subcutaneously inject human cancer cells (e.g., H1299) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow tumors to establish and reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 100 mg/kg/day via intraperitoneal injection) or a vehicle control daily for a specified period (e.g., 21 days).[6][9]

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • At the end of the study, excise the tumors for further analysis (e.g., measurement of PGAM1 activity, metabolite levels).[6][9]

Conclusion and Future Directions

This compound serves as a powerful chemical probe for elucidating the intricate connections between glycolysis and anabolic pathways in cancer cells. Its ability to suppress the pentose phosphate pathway by inhibiting PGAM1 highlights a key vulnerability in cancer metabolism. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers investigating PGAM1 as a therapeutic target and for those developing novel inhibitors. Future research should focus on optimizing the potency and specificity of this compound derivatives, exploring their efficacy in a wider range of cancer models, and investigating potential combination therapies that could further exploit the metabolic weaknesses induced by PGAM1 inhibition.

References

PGMI-004A: A Targeted Approach to Disrupting Tumor Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer cell proliferation is intrinsically linked to metabolic reprogramming, enabling the increased production of biomass required for rapid growth. One of the key enzymes implicated in this altered metabolism is Phosphoglycerate Mutase 1 (PGAM1). This whitepaper provides a comprehensive technical overview of PGMI-004A, a small molecule inhibitor of PGAM1, and its profound impact on tumor biosynthesis. We will delve into its mechanism of action, present key quantitative data, detail experimental methodologies, and visualize the affected signaling pathways. This document serves as a critical resource for researchers and professionals in oncology and drug development seeking to understand and potentially leverage the therapeutic potential of targeting tumor metabolism.

Introduction: The Role of PGAM1 in Cancer Metabolism

Cancer cells exhibit a metabolic phenotype characterized by elevated glucose uptake and a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift is not merely for ATP production but is crucial for providing the necessary building blocks for macromolecule synthesis, including nucleotides, amino acids, and lipids.

Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). PGAM1 is frequently upregulated in various human cancers and plays a pivotal role in coordinating glycolysis with anabolic biosynthesis to support tumor growth.[1][2][3][4] Its inhibition, therefore, presents a promising therapeutic strategy to selectively starve cancer cells of essential biosynthetic precursors.

This compound: A Potent Inhibitor of PGAM1

This compound is an anthraquinone derivative identified as a potent and specific small molecule inhibitor of PGAM1.[5][6] Its inhibitory action disrupts the normal flux of glycolysis, leading to significant downstream effects on tumor cell proliferation and survival.

Mechanism of Action

This compound directly inhibits the enzymatic activity of PGAM1.[5][6] This inhibition leads to an accumulation of the substrate, 3-phosphoglycerate (3-PG), and a depletion of the product, 2-phosphoglycerate (2-PG), within the cancer cell.[1][2][3][4][7][8] This metabolic perturbation has a cascading effect on interconnected biosynthetic pathways:

  • Inhibition of the Pentose Phosphate Pathway (PPP): The accumulation of 3-PG allosterically inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative arm of the PPP.[1][3][4][7] The PPP is a critical pathway for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. Inhibition of the PPP by this compound-mediated 3-PG accumulation curtails the production of these vital components, thereby hindering DNA and RNA synthesis.

  • Modulation of Serine Biosynthesis: The product of PGAM1, 2-PG, is an allosteric activator of 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine biosynthesis pathway.[1][3][4][7] By reducing the levels of 2-PG, this compound treatment can lead to decreased flux through this pathway, which is crucial for producing serine, a non-essential amino acid vital for protein synthesis, nucleotide metabolism, and folate metabolism.

The net effect of PGAM1 inhibition by this compound is a significant reduction in glycolysis, PPP flux, and overall biosynthesis, ultimately leading to attenuated cancer cell proliferation and tumor growth.[1][2][3][4][5][6][7][8]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters defining the inhibitory potential of this compound against PGAM1.

ParameterValueDescriptionReference
IC50 13.1 μMThe half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PGAM1 activity.[9]
Ki 3.91 ± 2.50 μMThe inhibition constant, reflecting the binding affinity of this compound to PGAM1.[9]
Kd 9.4 ± 2.0 μMThe dissociation constant, another measure of the binding affinity between this compound and PGAM1.[9]
In Vivo Dosage 100 mg/kg/dayA well-tolerated and effective dose administered intraperitoneally in xenograft nude mice models.[1][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the central role of PGAM1 in coordinating glycolysis and the pentose phosphate pathway and how this compound disrupts this coordination.

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_serine Serine Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P SixPGD 6-Phosphogluconate Dehydrogenase (6PGD) ThreePG 3-Phosphoglycerate (3-PG) F6P->ThreePG ... TwoPG 2-Phosphoglycerate (2-PG) ThreePG->TwoPG PGAM1 ThreePG->SixPGD Inhibits PHGDH 3-Phosphoglycerate Dehydrogenase (PHGDH) ThreePG->PHGDH PEP Phosphoenolpyruvate TwoPG->PEP TwoPG->PHGDH Activates Pyruvate Pyruvate PEP->Pyruvate Ribose5P Ribose-5-P (Nucleotide Synthesis) SixPGD->Ribose5P NADPH NADPH SixPGD->NADPH Serine Serine PHGDH->Serine PGMI004A This compound PGMI004A->ThreePG Inhibits PGAM1

Caption: this compound inhibits PGAM1, leading to 3-PG accumulation and 2-PG depletion, which in turn inhibits the PPP and modulates serine biosynthesis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis CellCulture Cancer Cell Lines (e.g., H1299, MDA-MB-231) Treatment Treat with this compound (Various Concentrations) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Metabolomics Metabolite Profiling (LC-MS/MS) to measure 3-PG and 2-PG levels Treatment->Metabolomics FluxAnalysis Metabolic Flux Analysis (e.g., ¹³C-glucose tracing) to assess Glycolysis and PPP flux Treatment->FluxAnalysis BiosynthesisAssay Macromolecule Biosynthesis Assays (e.g., ³H-thymidine for DNA, ³H-leucine for protein) Treatment->BiosynthesisAssay Analysis Statistical Analysis (e.g., Student's t-test) Viability->Analysis Metabolomics->Analysis FluxAnalysis->Analysis BiosynthesisAssay->Analysis Xenograft Establish Xenograft Tumor Model in Nude Mice DrugAdmin Administer this compound (e.g., 100 mg/kg/day, i.p.) Xenograft->DrugAdmin TumorGrowth Monitor Tumor Growth (Volume Measurement) DrugAdmin->TumorGrowth Toxicity Assess Toxicity (Body Weight, Organ Histology) DrugAdmin->Toxicity TumorAnalysis Excise Tumors for Analysis (PGAM1 activity, metabolite levels) TumorGrowth->TumorAnalysis TumorGrowth->Analysis Toxicity->Analysis TumorAnalysis->Analysis

Caption: A generalized workflow for evaluating the in vitro and in vivo effects of this compound on cancer models.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., H1299 lung cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent, Promega) to each well.

  • Incubation: Incubate the plates according to the manufacturer's instructions to allow for signal stabilization.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H1299) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, daily via intraperitoneal injection) to the treatment group and a vehicle control to the control group.

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of PGAM1 activity, metabolite levels, and histological examination).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups using appropriate statistical methods.

Metabolite Extraction and Analysis
  • Cell Culture and Treatment: Culture cancer cells and treat them with this compound or a vehicle control.

  • Metabolite Extraction: Rapidly quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a vacuum.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 3-PG and 2-PG.

  • Data Analysis: Normalize the metabolite levels to the total protein content or cell number and compare the levels between treated and control samples.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key node in cancer metabolism. By inhibiting PGAM1, it effectively disrupts the intricate balance between glycolysis and essential biosynthetic pathways, leading to the suppression of tumor growth. The data presented in this whitepaper underscores the potential of this compound as a tool for cancer research and as a lead compound for the development of novel anti-cancer therapies.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound analogs. Furthermore, exploring combination therapies where this compound is used alongside other anti-cancer agents could reveal synergistic effects and provide more durable therapeutic responses. The continued investigation into the role of PGAM1 and its inhibitors will undoubtedly pave the way for innovative strategies to combat cancer.

References

The Structure-Activity Relationship of PGMI-004A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PGMI-004A is a significant small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), an enzyme that plays a crucial role in glycolysis. Due to the upregulation of PGAM1 in various human cancers, it has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, detailing its mechanism of action, experimental validation, and its impact on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative metrics associated with the inhibitory activity of this compound against PGAM1.

ParameterValueReference
IC50 ~13.1 µM[1][2]
Kd 7.2 ± 0.7 µM (Fluorescence-based)[1][2]
Kd 9.4 ± 2.0 µM (Protein-ligand interaction)[1][2]
Ki 3.91 ± 2.50 µM (Dixon plot analysis)[2]

Mechanism of Action

This compound, an anthraquinone derivative, functions as a potent inhibitor of PGAM1.[3] Its primary mechanism involves the inhibition of the enzymatic conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during glycolysis.[1][3][4][5] This inhibition leads to an intracellular accumulation of 3-PG and a reduction in 2-PG levels.[1][4][5][6]

The altered ratio of these metabolites has significant downstream effects. The increased concentration of 3-PG directly inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative pentose phosphate pathway (PPP).[1][4] Conversely, the reduced level of 2-PG leads to decreased activation of 3-phosphoglycerate dehydrogenase (PHGDH), which is involved in serine biosynthesis. This coordinated disruption of glycolysis and the PPP significantly hampers the anabolic processes required for rapid cell proliferation, such as nucleotide, amino acid, and lipid biosynthesis.[1][4]

Signaling Pathway

The inhibition of PGAM1 by this compound initiates a cascade of events that ultimately suppresses cancer cell growth. The following diagram illustrates this signaling pathway.

PGMI004A_Signaling_Pathway cluster_glycolysis Glycolysis cluster_inhibition cluster_ppp Pentose Phosphate Pathway cluster_downstream Downstream Effects 3-PG 3-PG PGAM1 PGAM1 3-PG->PGAM1 6PGD 6-Phosphogluconate Dehydrogenase 3-PG->6PGD Inhibits 2-PG 2-PG PGAM1->2-PG Conversion Cell_Proliferation Cell Proliferation PGAM1->Cell_Proliferation Promotes This compound This compound This compound->PGAM1 Inhibits PPP_Flux PPP Flux & Biosynthesis 6PGD->PPP_Flux PPP_Flux->Cell_Proliferation Supports Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Leads to

This compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PGAM1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PGAM1 enzymatic activity.

Materials:

  • Recombinant human PGAM1 protein

  • 3-phosphoglycerate (substrate)

  • Enolase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing enolase, pyruvate kinase, lactate dehydrogenase, and NADH in the assay buffer.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add the recombinant PGAM1 protein to each well.

  • Initiate the reaction by adding the substrate, 3-phosphoglycerate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1299, MDA-MB-231)[3]

  • Normal human cell lines (for cytotoxicity comparison, e.g., HDF, HFF)[2]

  • Cell culture medium and supplements

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or trypan blue)

  • Plate reader or microscope

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or cell count) using a plate reader or microscope.

  • Normalize the data to the vehicle-treated control and plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., H1299)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human cancer cells into the flanks of the mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg/day via intraperitoneal injection) to the treatment group and the vehicle to the control group for a defined period.[1][2]

  • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a potential PGAM1 inhibitor like this compound.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro PGAM1 Inhibition Assay A->B C Binding Affinity Determination (Kd) B->C D Cell-Based Assays C->D E Metabolite Profiling (3-PG / 2-PG levels) D->E F Cell Proliferation & Viability D->F G In Vivo Xenograft Tumor Model F->G H Toxicity Studies G->H I Lead Optimization H->I

This compound Evaluation Workflow

Conclusion

This compound stands as a well-characterized inhibitor of PGAM1, demonstrating a clear structure-activity relationship through its targeted disruption of cancer cell metabolism. Its ability to modulate the levels of 3-PG and 2-PG, thereby inhibiting both glycolysis and the pentose phosphate pathway, underscores its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of PGAM1 inhibitors for cancer therapy. Further research may focus on optimizing the potency and pharmacokinetic properties of this compound analogs to enhance their clinical translatability.

References

PGMI-004A: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PGMI-004A is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] Its discovery has highlighted the therapeutic potential of targeting metabolic pathways that are frequently upregulated in cancer cells to support rapid proliferation and growth.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stemmed from the observation that cancer cells exhibit altered metabolism, famously known as the "Warburg effect," characterized by increased aerobic glycolysis.[2][4] The glycolytic enzyme PGAM1, which catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), was identified as a critical regulator that coordinates glycolysis with key biosynthetic pathways.[2][5][6] PGAM1 is often upregulated in various human cancers, including lung cancer, leukemia, and breast cancer, frequently due to the loss of the tumor suppressor p53, which normally represses PGAM1 expression.[6][7][8]

Researchers at Emory University's Winship Cancer Institute identified PGAM1 as a promising therapeutic target.[7] Through a screening process for inhibitors of PGAM1, they discovered that alizarin, a red dye historically used for textiles, possessed inhibitory activity.[7] This led to the synthesis and evaluation of alizarin derivatives, culminating in the identification of this compound as a potent and specific inhibitor of PGAM1.[2][7][9]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic function of PGAM1.[1][8] This inhibition disrupts the delicate balance of glycolytic intermediates, leading to a cascade of downstream effects that are detrimental to cancer cell survival and proliferation.

  • Metabolic Reprogramming: Inhibition of PGAM1 by this compound leads to an accumulation of its substrate, 3-PG, and a depletion of its product, 2-PG.[2][6][10]

  • Pathway Inhibition: The altered levels of these metabolites have significant regulatory consequences:

    • Glycolysis: The overall glycolytic flux is significantly decreased.[1][2][9]

    • Pentose Phosphate Pathway (PPP): Accumulated 3-PG is known to inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the PPP, thereby reducing the flux through this pathway, which is critical for nucleotide biosynthesis and maintaining redox balance.[2][9]

    • Serine Biosynthesis: Depleted 2-PG levels reduce the activity of 3-phosphoglycerate dehydrogenase (PHGDH), which is activated by 2-PG and initiates the serine biosynthesis pathway.[2]

    • Homologous Recombination (HR) Repair: By inhibiting the PPP, this compound treatment leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn impairs HR-mediated DNA repair.[10]

This coordinated shutdown of glycolysis and major biosynthetic pathways effectively starves cancer cells of the energy and building blocks necessary for rapid growth.[2][9]

Fig 1. this compound inhibits PGAM1, disrupting glycolysis and interconnected biosynthetic pathways.

Preclinical Data

This compound has undergone initial preclinical evaluation, demonstrating promising activity both in vitro and in vivo.

In Vitro Studies

The inhibitory potency of this compound against PGAM1 and its effect on cancer cell proliferation have been well-characterized.

Table 1: In Vitro Quantitative Data for this compound

Parameter Value Method Description
IC₅₀ ~13.1 µM Enzymatic Assay Concentration required to inhibit 50% of purified human PGAM1 enzyme activity.[2][9]

| K_d_ | 7.2 ± 0.7 µM | Fluorescence-based Binding Assay | Dissociation constant, indicating the binding affinity between this compound and PGAM1.[2] |

This compound treatment effectively reduces cell proliferation in a diverse range of human cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (H1299), and acute myeloid leukemia (Molm14).[1][8] Importantly, the compound shows minimal toxicity to normal, non-cancerous human cells such as dermal fibroblasts (HDF), foreskin fibroblasts (HFF), and keratinocytes, suggesting a favorable therapeutic window.[2][8][11][12]

In Vivo Studies

The anti-tumor efficacy of this compound has been demonstrated in xenograft mouse models.

Table 2: In Vivo Efficacy and Dosing of this compound

Parameter Value Animal Model Study Description
Tolerated Dose 100 mg/kg/day Nude Mice Well-tolerated dose administered via intraperitoneal injection over 4 weeks.[2][8][12]

| Efficacy | Significant Reduction | H1299 Lung Cancer Xenograft | Treatment resulted in decreased tumor growth and size compared to vehicle control.[2][8] |

In vivo studies confirmed that this compound treatment effectively inhibits PGAM1 enzyme activity within the tumors of treated mice.[2][8] These translational studies provide a strong proof-of-principle for the potential of PGAM1 inhibition as a cancer therapy.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

PGAM1 Enzymatic Inhibition Assay
  • Objective: To determine the IC₅₀ of this compound against PGAM1.

  • Principle: A coupled enzyme assay is used. PGAM1 converts 3-PG to 2-PG. Enolase then converts 2-PG to phosphoenolpyruvate (PEP), and Pyruvate Kinase (PKM1) converts PEP to pyruvate, which is coupled to the oxidation of NADH to NAD⁺ by Lactate Dehydrogenase (LDH). The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

  • Protocol:

    • Purified recombinant human PGAM1 protein is incubated with increasing concentrations of this compound in assay buffer.

    • The reaction is initiated by adding the substrate, 3-PG, along with the coupling enzymes (enolase, PKM1, LDH) and cofactors (ADP, NADH).

    • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

    • The rate of reaction is calculated for each concentration of the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][13][14]

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer cells and normal cells.

  • Protocol:

    • Cells (e.g., H1299 cancer cells, HDF normal fibroblasts) are seeded into 6-well plates and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Cells are incubated for a defined period (e.g., 72 hours).

    • After incubation, cells are harvested by trypsinization.

    • Cell viability and count are determined using the trypan blue exclusion method and a hemocytometer or an automated cell counter.[2][13]

    • The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.

Xenograft Tumor Growth Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Protocol:

    • Immunocompromised nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., H1299).

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Mice are randomized into treatment and control groups.

    • The treatment group receives daily intraperitoneal injections of this compound (e.g., 100 mg/kg). The control group receives injections of the vehicle solution.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = (length × width²)/2).

    • Animal body weight and general health are monitored throughout the study to assess toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., measuring in-tumor PGAM1 activity).[2][7]

Summary and Future Directions

This compound is a first-in-class small molecule inhibitor of PGAM1 that has demonstrated significant preclinical anti-tumor activity by disrupting cancer cell metabolism. Its development has validated PGAM1 as a viable therapeutic target.

Discovery_Workflow cluster_vitro cluster_vivo Target_ID Target Identification (PGAM1 in Cancer Metabolism) Screening High-Throughput Screening (Identification of Alizarin) Target_ID->Screening SAR SAR Studies (Synthesis of Derivatives) Screening->SAR Lead_ID Lead Identification (this compound) SAR->Lead_ID In_Vitro In Vitro Characterization Lead_ID->In_Vitro Enzyme_Assay Enzymatic Assays (IC₅₀) In_Vitro->Enzyme_Assay Binding_Assay Binding Assays (Kd) In_Vitro->Binding_Assay Cell_Assay Cell-Based Assays (Proliferation, Metabolism) In_Vitro->Cell_Assay In_Vivo In Vivo Validation In_Vitro->In_Vivo Toxicity Toxicity Studies (MTD) In_Vivo->Toxicity Efficacy Xenograft Efficacy Studies (Tumor Growth Inhibition) In_Vivo->Efficacy PK_PD PK/PD Analysis (In-Tumor Target Inhibition) In_Vivo->PK_PD

Fig 2. Experimental workflow for the discovery and preclinical development of this compound.

While this compound itself is a promising lead compound, it is not yet considered a viable drug candidate and requires further chemical optimization to improve potency and drug-like properties.[7] Future research will likely focus on:

  • Developing more potent second-generation inhibitors based on the this compound scaffold.

  • Conducting comprehensive IND-enabling toxicology studies.

  • Exploring combination therapies, for instance, pairing PGAM1 inhibitors with PARP inhibitors in BRCA-proficient cancers, given the role of PGAM1 in homologous recombination repair.[10]

The discovery of this compound represents a significant step forward in the field of cancer metabolism and provides a solid foundation for the development of novel therapeutics targeting the glycolytic pathway.

Logical_Relationship cluster_pathways Pathway Inhibition cluster_outcomes Cellular & Tumor Outcomes PGMI This compound PGAM1 PGAM1 Enzyme Activity PGMI->PGAM1 Inhibits Metabolites Increase in 3-PG Decrease in 2-PG PGAM1->Metabolites Leads to Glycolysis Glycolysis Flux Metabolites->Glycolysis Causes Decrease PPP PPP Flux Metabolites->PPP Causes Decrease Serine Serine Biosynthesis Metabolites->Serine Causes Decrease Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis Reduces dNTP dNTP Pool PPP->dNTP Causes Decrease PPP->Biosynthesis Reduces Serine->Biosynthesis Reduces HR_Repair Homologous Recombination Repair dNTP->HR_Repair Impairs Proliferation Cancer Cell Proliferation Biosynthesis->Proliferation Reduces HR_Repair->Proliferation Reduces Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Attenuates

Fig 3. Logical flow from this compound administration to anti-tumor effects.

References

The Dual Facets of PGAM1: A Technical Guide to its Non-Glycolytic Functions and the Metabolic Inhibitor PGMI-004A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in glycolysis, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. While its role in cellular metabolism is well-established, a growing body of evidence reveals critical non-glycolytic or "moonlighting" functions of PGAM1, implicating it in cancer progression through mechanisms independent of its enzymatic activity. These non-glycolytic roles primarily involve protein-protein interactions that influence cell migration, signaling pathways, and the DNA damage response. In parallel, the small molecule inhibitor PGMI-004A has been developed as a specific inhibitor of PGAM1's metabolic function, offering a tool to dissect its dual roles and a potential therapeutic avenue. This technical guide provides an in-depth exploration of the non-glycolytic functions of PGAM1 and the characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Non-Glycolytic Functions of PGAM1

Beyond its canonical role in glycolysis, PGAM1 participates in several cellular processes through protein-protein interactions, contributing to cancer cell motility, invasion, and survival. These functions are distinct from its metabolic activity and are not inhibited by metabolic inhibitors like this compound.

Regulation of Cell Migration and Invasion through ACTA2 Interaction

A primary non-glycolytic function of PGAM1 is its direct interaction with α-smooth muscle actin (ACTA2).[1][2] This interaction is independent of PGAM1's enzymatic activity and promotes the assembly of actin filaments, thereby enhancing cell motility and migration.[2] Studies have shown that while knockdown of PGAM1 reduces cancer cell motility, this effect is not replicated by metabolic inhibitors of PGAM1, highlighting the non-enzymatic nature of this process.[1]

Involvement in Wnt/β-catenin Signaling and Epithelial-to-Mesenchymal Transition (EMT)

PGAM1 has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[3][4] Evidence suggests that PGAM1 can promote the nuclear translocation of β-catenin, a key step in the activation of Wnt target genes that drive proliferation and EMT.[5] Silencing PGAM1 has been observed to increase the phosphorylation of β-catenin, marking it for degradation and thereby inhibiting the pathway.[4] This regulatory role in EMT contributes to the invasive and metastatic potential of cancer cells.[3]

Role in DNA Damage Response via WIP1 Sequestration

A crucial non-glycolytic function of PGAM1 in cancer cell survival is its ability to modulate the DNA damage response (DDR). PGAM1 can physically interact with and sequester the phosphatase WIP1 in the cytoplasm. This prevents WIP1 from translocating to the nucleus and dephosphorylating key proteins in the ATM signaling pathway, such as ATM itself and γ-H2AX. By inhibiting WIP1's nuclear function, PGAM1 effectively sustains the DNA damage signal, allowing for more efficient DNA repair and promoting the survival of cancer cells following genotoxic stress.

This compound: A Specific Inhibitor of PGAM1's Glycolytic Function

This compound is a small molecule inhibitor that specifically targets the metabolic activity of PGAM1.[6][7] It functions by binding to PGAM1 and inhibiting the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[6][8] This leads to an accumulation of 3-PG and a depletion of 2-PG, which has significant downstream effects on cellular metabolism.

The increased levels of 3-PG inhibit the pentose phosphate pathway (PPP), a crucial pathway for nucleotide and NADPH synthesis.[8] The decrease in 2-PG, on the other hand, impacts the later stages of glycolysis. The net effect is a reduction in glycolysis, PPP flux, and biosynthesis, leading to attenuated cancer cell proliferation and tumor growth.[7][8] Importantly, studies have consistently shown that this compound does not affect cancer cell migration, reinforcing the distinction between the metabolic and non-metabolic roles of PGAM1.[1]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against PGAM1
ParameterValueReference
IC50 ~13.1 µM[7]
Ki 3.91 µM[6]
Kd 9.4 µM[6]
Table 2: Effects of PGAM1 Knockdown on Cancer Cell Migration and Invasion
Cell LineAssayReduction in Migration/Invasion (%)Reference
MDA-MB-231 Transwell Invasion~57% (after 48h with shRNA-1)[1]
U87 Transwell MigrationSignificant reduction[9]
U87 Transwell InvasionSignificant reduction[9]
PC-3 Transwell MigrationMarkedly decreased[10]
22Rv1 Transwell InvasionMarkedly decreased[10]
BxPC-3 Transwell MigrationSignificantly inhibited[11]
BxPC-3 Transwell InvasionSignificantly inhibited[11]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for PGAM1 Interaction Partners (e.g., ACTA2, WIP1)

This protocol describes the immunoprecipitation of a target protein (bait) to identify its interacting partners (prey).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the bait protein (e.g., anti-PGAM1)

  • IgG control antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., cold PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with cold lysis buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (or IgG control) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature (for glycine elution) or by boiling in Laemmli buffer for 5 minutes at 95°C.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and potential prey proteins.

Transwell Migration/Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free cell culture medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Matrigel or other extracellular matrix components (for invasion assay)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Preparation:

    • (For invasion assay) Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Rehydrate the inserts with serum-free medium.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium.

    • Seed the cells into the upper chamber of the Transwell inserts.

  • Assay Setup:

    • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (e.g., 12-48 hours).

  • Analysis:

    • Remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the bottom surface of the membrane with fixation solution.

    • Stain the cells with Crystal Violet.

    • Count the stained cells in multiple fields of view under a microscope.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to detect and quantify DNA double-strand breaks.

Materials:

  • Coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips.

    • Treat cells with DNA damaging agents as required.

  • Fixation and Permeabilization:

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Quantification:

    • Count the number of γ-H2AX foci per nucleus in a significant number of cells.

Signaling Pathways and Experimental Workflows

PGAM1 in the Wnt/β-catenin Signaling Pathway

G PGAM1 PGAM1 GSK3b GSK3β PGAM1->GSK3b Inhibits (?) b_catenin β-catenin GSK3b->b_catenin Phosphorylates b_catenin_p p-β-catenin Nuclear_translocation Nuclear Translocation b_catenin->Nuclear_translocation Degradation Degradation b_catenin_p->Degradation TCF_LEF TCF/LEF Nuclear_translocation->TCF_LEF Gene_expression Target Gene Expression (e.g., for EMT) TCF_LEF->Gene_expression

PGAM1 Interaction with ACTA2 and Cell Migration

G PGAM1 PGAM1 ACTA2 ACTA2 PGAM1->ACTA2 Direct Interaction Actin_filaments Actin Filament Assembly ACTA2->Actin_filaments Cell_motility Cell Motility Actin_filaments->Cell_motility Cell_migration Cell Migration Cell_motility->Cell_migration

PGAM1-mediated Regulation of DNA Damage Response

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGAM1 PGAM1 WIP1 WIP1 PGAM1->WIP1 Sequesters ATM_p p-ATM WIP1->ATM_p Dephosphorylates (inhibited) gH2AX γ-H2AX ATM_p->gH2AX Phosphorylates DNA_repair DNA Repair gH2AX->DNA_repair

Experimental Workflow for Investigating PGAM1's Non-Glycolytic Functions

G start Hypothesis: PGAM1 has non-glycolytic functions knockdown PGAM1 Knockdown (siRNA/shRNA) start->knockdown inhibitor PGAM1 Metabolic Inhibition (this compound) start->inhibitor migration_assay Cell Migration/Invasion Assay (Transwell/Wound Healing) knockdown->migration_assay co_ip Co-Immunoprecipitation knockdown->co_ip if_staining Immunofluorescence Staining knockdown->if_staining western_blot Western Blot knockdown->western_blot inhibitor->migration_assay result1 Migration Reduced? migration_assay->result1 result2 Protein Interaction? co_ip->result2 result3 Pathway Altered? if_staining->result3 western_blot->result3 conclusion Conclusion: PGAM1 has distinct non-glycolytic roles result1->conclusion Yes for knockdown, No for inhibitor result2->conclusion Yes result3->conclusion Yes

Conclusion

The understanding of PGAM1 has evolved from a simple glycolytic enzyme to a multifaceted protein with distinct metabolic and non-metabolic functions that are critical for cancer progression. Its non-glycolytic activities in promoting cell migration, modulating key signaling pathways, and aiding in DNA damage repair present novel avenues for therapeutic intervention. The specific metabolic inhibitor, this compound, serves as an invaluable tool for distinguishing between these functions and holds promise as a therapeutic agent targeting the metabolic dependencies of cancer cells. Further research into the non-glycolytic roles of PGAM1 is warranted to develop strategies that can target both facets of this intriguing protein for more effective cancer therapies.

References

An In-depth Technical Guide to the Target Validation of PGMI-004A in Specific Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGMI-004A, a small-molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), has emerged as a promising therapeutic agent in oncology. PGAM1, a key enzyme in the glycolytic pathway, is frequently overexpressed in various human cancers, correlating with poor prognosis. This technical guide provides a comprehensive overview of the target validation of this compound, summarizing its mechanism of action, efficacy in specific cancer types, and detailed experimental protocols for its investigation. The information is intended to equip researchers and drug development professionals with the necessary knowledge to further explore the therapeutic potential of targeting PGAM1 with this compound.

Introduction: The Role of PGAM1 in Cancer

Phosphoglycerate Mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming supports rapid cell proliferation by providing not only ATP but also essential precursors for anabolic biosynthesis. PGAM1 is often upregulated in various cancers, and its inhibition has been shown to disrupt cancer cell metabolism and proliferation.

This compound: A Potent Inhibitor of PGAM1

This compound is a small molecule that has been identified as a potent inhibitor of PGAM1. Its mechanism of action involves the direct binding to PGAM1, which in turn blocks the conversion of 3-PG to 2-PG. This inhibition leads to an accumulation of 3-PG and a reduction in 2-PG levels within the cancer cells. The metabolic consequences of PGAM1 inhibition by this compound are significant, leading to a decrease in the flux through the glycolytic pathway and the pentose phosphate pathway (PPP), ultimately resulting in attenuated cancer cell proliferation and tumor growth.[1][2]

Target Validation in Specific Cancer Types

The efficacy of this compound has been evaluated in a range of cancer types, demonstrating its potential as a broad-spectrum anti-cancer agent.

Lung Cancer

In non-small cell lung cancer (NSCLC) cell line H1299, treatment with this compound has been shown to decrease cell proliferation.[1] In vivo studies using xenograft models with H1299 cells in nude mice demonstrated that a well-tolerated dose of 100mg/kg/day of this compound resulted in a significant decrease in tumor growth.[3][4]

Breast Cancer

The breast cancer cell line MDA-MB-231 has been shown to be sensitive to this compound, with treatment leading to attenuated cell proliferation.[1]

Leukemia

In the acute myeloid leukemia (AML) cell line Molm14, this compound has demonstrated anti-proliferative effects.[1]

Head and Neck Cancer

The head and neck cancer cell line 212LN has also been identified as being responsive to this compound, with inhibition of cell proliferation observed upon treatment.[1]

Glioma

Studies have suggested that targeting PGAM1 with small molecule inhibitors like this compound could be a promising therapeutic strategy for glioma, a type of brain tumor that heavily relies on aerobic glycolysis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Parameter Value Assay/System Reference
IC50~13.1 µMIn vitro PGAM1 enzyme assay[3]
Cancer Type Cell Line Observed Effect Reference
Lung CancerH1299Decreased cell proliferation, Reduced tumor growth in xenografts[3]
Breast CancerMDA-MB-231Attenuated cell proliferation[1]
Acute Myeloid LeukemiaMolm14Decreased cell proliferation[1]
Head and Neck Cancer212LNDecreased cell proliferation[1]
Glioma-Potential therapeutic target
In Vivo Study Details Outcome Reference
Xenograft ModelNude mice with H1299 lung cancer cell xenograftsThis compound (100mg/kg/day) was well-tolerated and significantly decreased tumor growth.[3][4]

Signaling Pathways and Experimental Workflows

PGAM1 Signaling Pathway

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P PPP NADPH NADPH G6P->NADPH PPP F16BP Fructose-1,6-BP F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P 13BPG 1,3-BPG DHAP_G3P->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG PGAM1 PGAM1 PEP Phosphoenolpyruvate 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Nucleotide\nBiosynthesis Nucleotide Biosynthesis Ribose5P->Nucleotide\nBiosynthesis Lipid\nBiosynthesis Lipid Biosynthesis NADPH->Lipid\nBiosynthesis PGAM1->2PG PGMI004A This compound PGMI004A->PGAM1 Inhibits

Caption: PGAM1's role in glycolysis and its inhibition by this compound.

Experimental Workflow for this compound Target Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., H1299, MDA-MB-231) PGMI_Treatment Treat with this compound (Dose-response) Cell_Culture->PGMI_Treatment Western_Blot Western Blot (Confirm PGAM1 expression) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) PGMI_Treatment->Proliferation_Assay Metabolomics Metabolomics Analysis (Measure 3-PG, 2-PG, Lactate) PGMI_Treatment->Metabolomics Xenograft Establish Xenograft Model (e.g., H1299 in nude mice) Proliferation_Assay->Xenograft Promising results lead to Drug_Administration Administer this compound (e.g., 100mg/kg/day) Xenograft->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity Drug_Administration->Toxicity_Assessment

Caption: Workflow for validating this compound's anti-cancer effects.

Detailed Experimental Protocols

Cell Culture

Cancer cell lines (e.g., H1299, MDA-MB-231, Molm14, 212LN) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot for PGAM1 Expression
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against PGAM1 overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Metabolomics Analysis
  • Metabolite Extraction: Cells are treated with this compound for a specified time. The medium is removed, and cells are washed with ice-cold PBS. Metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: The extracts are centrifuged to remove cell debris, and the supernatant is dried.

  • LC-MS/MS Analysis: The dried metabolites are reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 3-PG, 2-PG, and other relevant metabolites.

In Vivo Xenograft Studies
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 H1299 cells).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into control and treatment groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 100 mg/kg). The control group receives a vehicle control.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The collective evidence strongly supports the validation of PGAM1 as a therapeutic target in several cancer types. This compound has demonstrated significant anti-proliferative and anti-tumor effects both in vitro and in vivo. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for targeting cancer metabolism. Further studies are warranted to explore the efficacy of this compound in a wider range of cancers and to optimize its therapeutic application.

References

PGMI-004A: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of PGMI-004A, a potent inhibitor of phosphoglycerate mutase 1 (PGAM1). This document is intended to serve as a valuable resource for researchers and professionals involved in cancer biology, metabolic pathways, and drug discovery.

Chemical Properties

This compound, with the IUPAC name 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide, is an anthraquinone derivative. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C21H12F3NO6S
Molecular Weight 463.38 g/mol
Appearance Solid
Solubility Soluble in DMSO (≥ 50 mg/mL)
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure suggests a synthetic route involving the sulfonylation of an amino-anthraquinone derivative with a substituted benzenesulfonyl chloride. The development of this compound reportedly involved an optimization process starting from N-xanthone benzenesulfonamides, indicating a scaffold hopping approach to identify this potent PGAM1 inhibitor.

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1). PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway. Inhibition of PGAM1 by this compound leads to an accumulation of 3-PG and a depletion of 2-PG.[1][2][3][4][5][6][7] This alteration in metabolite levels has significant downstream effects on cellular metabolism and proliferation.

The increased levels of 3-PG inhibit the enzyme 6-phosphogluconate dehydrogenase (6PGD), a key regulator of the pentose phosphate pathway (PPP).[1][2][3][4] The PPP is crucial for generating NADPH, which is required for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide biosynthesis. By inhibiting the PPP, this compound hampers the cell's ability to synthesize essential macromolecules and combat oxidative stress.

The following diagram illustrates the signaling pathway affected by this compound.

PGMI004A_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway 3-PG 3-PG PGAM1 PGAM1 3-PG->PGAM1 6PGD 6PGD 3-PG->6PGD Inhibits 2-PG 2-PG PGAM1->2-PG Biosynthesis Biosynthesis 2-PG->Biosynthesis NADPH & Biosynthesis Precursors NADPH & Biosynthesis Precursors 6PGD->NADPH & Biosynthesis Precursors NADPH & Biosynthesis Precursors->Biosynthesis This compound This compound This compound->PGAM1 Inhibits in_vitro_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed_Cells Seed H1299 cells in 96-well plate Incubate_Attach Incubate overnight for attachment Seed_Cells->Incubate_Attach Prepare_PGMI Prepare serial dilutions of this compound Incubate_Attach->Prepare_PGMI Add_Treatment Add this compound or vehicle to wells Prepare_PGMI->Add_Treatment Incubate_Treatment Incubate for 48-72 hours Add_Treatment->Incubate_Treatment Add_Reagent Add cell viability reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance with plate reader Incubate_Reagent->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve and determine IC50 Calculate_Viability->Plot_Curve in_vivo_workflow cluster_tumor_induction Tumor Induction cluster_treatment_phase Treatment Phase cluster_endpoint Study Endpoint Inject_Cells Subcutaneously inject H1299 cells into mice Monitor_Growth Monitor for palpable tumor growth Inject_Cells->Monitor_Growth Randomize_Mice Randomize mice into treatment & control groups Monitor_Growth->Randomize_Mice Administer_Drug Administer this compound or vehicle Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume regularly Administer_Drug->Measure_Tumors Monitor_Health Monitor mouse health and body weight Measure_Tumors->Monitor_Health Monitor_Health->Administer_Drug Repeat daily Euthanize_Mice Euthanize mice at study conclusion Monitor_Health->Euthanize_Mice Excise_Tumors Excise and weigh tumors Euthanize_Mice->Excise_Tumors Analyze_Data Analyze tumor growth data Excise_Tumors->Analyze_Data

References

Methodological & Application

PGMI-004A: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing PGMI-004A, a selective inhibitor of phosphoglycerate mutase 1 (PGAM1), in cell culture experiments. This compound serves as a valuable tool for investigating the role of metabolic reprogramming in cancer and other diseases.

Introduction

This compound is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1).[1][2][3] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway.[3] By inhibiting PGAM1, this compound disrupts this crucial step, leading to an accumulation of 3-PG and a depletion of 2-PG. This metabolic perturbation results in the attenuation of glycolysis, reduced flux through the pentose phosphate pathway (PPP), and decreased biosynthesis, ultimately suppressing cancer cell proliferation and tumor growth.[3][4][5]

Mechanism of Action

This compound directly binds to PGAM1, inhibiting its enzymatic activity.[6] This inhibition leads to a metabolic shift, characterized by decreased lactate production and a reduction in the biosynthesis of essential macromolecules.[1][2] The accumulation of 3-PG also acts as a feedback inhibitor of 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on cellular processes.

ParameterValueReference
Target Phosphoglycerate Mutase 1 (PGAM1)[1][2]
IC50 13.1 μM[1][2]
Ki 3.91 ± 2.50 μM[1][2]
Kd 9.4 ± 2.0 μM[1][2]

Table 1: Biochemical and Pharmacological Properties of this compound. This table provides the key inhibitory constants of this compound against its target, PGAM1.

Cell LineAssayEffect of this compoundReference
H1299 (Lung Cancer)Cell ProliferationDecreased[3]
MDA-MB-231 (Breast Cancer)Cell ProliferationDecreased[3]
Molm14 (Acute Myeloid Leukemia)Cell ProliferationDecreased[3]
212LN (Head and Neck Cancer)Cell ProliferationDecreased[3]
H1299 (Lung Cancer)Lactate ProductionDecreased[1][2]
H1299 (Lung Cancer)Pentose Phosphate Pathway FluxDecreased[1][2]
H1299 (Lung Cancer)Lipid and RNA BiosynthesisDecreased[1][2]
Human Dermal Fibroblasts (HDF)Cell ProliferationNo significant effect[1][2]
Human Foreskin Fibroblasts (HFF)Cell ProliferationNo significant effect[1][2]
HaCaT (Keratinocyte)Cell ProliferationNo significant effect[1][2]
PIG1 (Melanocyte)Cell ProliferationNo significant effect[1][2]

Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cancer and normal cell lines.

Signaling Pathway and Experimental Workflow Diagrams

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_serine Serine Biosynthesis Glucose Glucose 3-PG 3-PG Glucose->3-PG Multiple Steps 2-PG 2-PG 3-PG->2-PG PGAM1 6PGD 6PGD 3-PG->6PGD Inhibition Serine Serine 3-PG->Serine PHGDH Pyruvate Pyruvate 2-PG->Pyruvate Lactate Lactate Pyruvate->Lactate NADPH NADPH 6PGD->NADPH Biosynthesis_PPP Nucleotide Biosynthesis NADPH->Biosynthesis_PPP PHGDH PHGDH This compound This compound PGAM1 PGAM1 This compound->PGAM1 Inhibition

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits PGAM1, leading to downstream effects on glycolysis and the pentose phosphate pathway.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Seed_Cells Seed Cancer Cells Treat_PGMI Treat with this compound (e.g., 20 µM) Seed_Cells->Treat_PGMI Incubate Incubate for Specified Duration Treat_PGMI->Incubate Viability Cell Viability Assay (MTS/MTT) Incubate->Viability Western Western Blot (PGAM1 Expression) Incubate->Western Metabolomics Metabolite Analysis (Lactate, LC-MS) Incubate->Metabolomics Analyze_Viability Quantify Cell Proliferation Viability->Analyze_Viability Measure Absorbance Analyze_Western Assess Protein Levels Western->Analyze_Western Image Blots Analyze_Metabolomics Determine Metabolic Changes Metabolomics->Analyze_Metabolomics Mass Spectrometry

Figure 2: Experimental Workflow. A general workflow for studying the effects of this compound on cancer cells.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating adherent cancer cell lines with this compound.

Materials:

  • Cancer cell line of interest (e.g., H1299)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well or 96-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in complete growth medium and perform a cell count.

  • Seed the cells into the desired plate format at the appropriate density. For a cell viability assay in a 6-well plate, a seeding density of 5 x 10^4 cells per well is recommended.[1]

  • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare working solutions of this compound in complete growth medium from the DMSO stock. A final concentration of 20 µM is a common starting point for many cancer cell lines.[1][2] Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) should always be included.

  • Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 3 days for a cell proliferation assay).[1]

Cell Viability Assay (MTS-based)

This protocol utilizes the CellTiter 96® AQueous One Solution Cell Proliferation Assay to determine the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • CellTiter 96® AQueous One Solution Reagent

  • 96-well plate reader

Procedure:

  • Following the treatment period, add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well of the 96-well plate containing 100 µL of culture medium.[8][9]

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[8][9]

  • Record the absorbance at 490 nm using a 96-well plate reader.[8][9]

  • The amount of formazan product, as measured by the absorbance, is directly proportional to the number of living cells.[9][10]

Western Blot for PGAM1 Expression

This protocol describes how to assess the protein levels of PGAM1 in cells treated with this compound. While this compound is an inhibitor, it is good practice to confirm that the treatment does not inadvertently alter the expression of the target protein.

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against PGAM1 (e.g., Novus Biologicals, NBP1-49532)

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-PAGE gel.[6]

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody against PGAM1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Lactate Production Assay

This protocol provides a method to measure the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • Lactate Assay Kit (Colorimetric or Fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • At the end of the this compound treatment period, collect the cell culture medium from each well.

  • Centrifuge the medium to remove any detached cells or debris.

  • Prepare lactate standards according to the assay kit instructions.[12]

  • Add 50 µL of each standard or unknown sample to the wells of a 96-well plate.[12]

  • Prepare the reaction mix as described in the kit protocol. This typically includes a lactate oxidase and a probe.[12]

  • Add 50 µL of the reaction mix to each well.[12]

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the lactate concentration in the samples by comparing their readings to the standard curve.

Metabolite Extraction for LC-MS Analysis

This protocol outlines a procedure for extracting intracellular metabolites from cells treated with this compound for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cells treated with this compound in 6-well or 10-cm plates

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • After treatment, rapidly aspirate the culture medium.

  • Immediately wash the cells with ice-cold PBS to remove any remaining medium.

  • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

  • Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously.

  • Incubate on ice for 10-15 minutes to ensure complete extraction.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.[1]

  • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • The metabolite extracts can be stored at -80°C until analysis by LC-MS. For analysis, samples are typically dried down and reconstituted in a suitable solvent.[1]

References

Application Notes and Protocols for PGMI-004A Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PGMI-004A is a potent and specific small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] Inhibition of PGAM1 by this compound leads to the accumulation of 3-phosphoglycerate (3-PG) and a reduction in 2-phosphoglycerate (2-PG).[2][3][4] This metabolic disruption has been shown to decrease glycolysis, inhibit the pentose phosphate pathway (PPP) flux, and reduce biosynthesis of essential macromolecules, ultimately leading to attenuated cancer cell proliferation and tumor growth.[3][4][5][6] These characteristics make this compound a valuable tool for research in cancer metabolism and drug development.

This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and safe preparation of this inhibitor for use in various in vitro and in vivo experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource
Molecular Weight 463.38 g/mol [1]
IC₅₀ (PGAM1) 13.1 µM[1][3][7]
Kᵢ (PGAM1) 3.91 ± 2.50 µM[1][2]
KᏧ (this compound-PGAM1) 7.2 ± 0.7 µM[1][3]
Solubility in DMSO ≥ 50 mg/mL (107.90 mM)[1]

Materials and Equipment

Materials:

  • This compound powder (Cat. No.: HY-101143 or equivalent)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Pipette tips

Equipment:

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or neoprene)[8]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilutions for most cell-based assays.

4.1. Safety Precautions:

  • Work in a well-ventilated fume hood to minimize inhalation of DMSO vapors.[8][9]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9] DMSO is readily absorbed through the skin and can carry dissolved substances with it.[8]

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.[10]

4.2. Preparation Workflow:

G cluster_prep Preparation Steps cluster_info Key Information weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso Transfer powder to vial dissolve 3. Dissolve Completely add_dmso->dissolve Vortex/sonicate aliquot 4. Aliquot dissolve->aliquot Dispense into tubes store 5. Store aliquot->store Place at -20°C or -80°C mw MW = 463.38 g/mol conc Target Conc. = 10 mM storage_temp Storage: -20°C (short-term) -80°C (long-term)

Caption: Workflow for preparing this compound stock solution.

4.3. Step-by-Step Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 463.38 g/mol x 1000 mg/g = 4.63 mg

  • Weighing this compound:

    • Tare a sterile, amber or opaque microcentrifuge tube on an analytical balance.

    • Carefully weigh out 4.63 mg of this compound powder and transfer it to the tared tube.

  • Adding DMSO:

    • In a fume hood, carefully add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no solid particles remaining.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or opaque microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[1]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in the context of cellular metabolism.

Caption: this compound inhibits PGAM1, altering key metabolic pathways.

References

Application Notes and Protocols: PGMI-004A for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of PGMI-004A in in vivo mouse models, based on established research. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a potent and specific small-molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[3] Inhibition of PGAM1 by this compound leads to an accumulation of 3-PG and a reduction in 2-PG.[4][5][6] This metabolic shift has significant downstream effects, including the suppression of glycolysis and the pentose phosphate pathway (PPP), which are crucial for cancer cell proliferation and biosynthesis.[2][4][5] By disrupting these central metabolic pathways, this compound effectively attenuates tumor growth.[2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for in vivo studies.

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects 3-PG 3-PG PGAM1 PGAM1 3-PG->PGAM1 2-PG 2-PG PPP Pentose Phosphate Pathway 2-PG->PPP Decreased Flux PGAM1->2-PG This compound This compound This compound->PGAM1 Biosynthesis Biosynthesis PPP->Biosynthesis Reduced Tumor Growth Tumor Growth Biosynthesis->Tumor Growth Attenuated

Caption: this compound inhibits PGAM1, disrupting glycolysis and downstream biosynthetic pathways.

InVivo_Workflow Cell_Culture Tumor Cell Culture (e.g., H1299) Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish (approx. 6 days) Implantation->Tumor_Growth Grouping Randomize Mice into Treatment & Control Groups Tumor_Growth->Grouping Treatment Daily Administration (this compound or Vehicle) Grouping->Treatment Monitoring Monitor Tumor Growth (e.g., 21 days) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating this compound in a xenograft mouse model.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of this compound as reported in the literature.

ParameterValueReference
Drug This compound[1][4]
Animal Model Nude Mice (female, 6-8 weeks old)[1]
Tumor Model H1299 human lung cancer cell xenograft[1][4]
Dosage 100 mg/kg/day[1][4]
Administration Route Intraperitoneal (i.p.) injection[1][4]
Treatment Duration 21 days[1]
Treatment Start 6 days after tumor cell injection[1][4]
In Vitro PotencyValue
IC50 (PGAM1) 13.1 µM
Kd (PGAM1) 7.2 ± 0.7 µM
Ki (PGAM1) 3.91 ± 2.50 µM

Experimental Protocols

Xenograft Mouse Model Protocol

This protocol is based on the methodology used in studies evaluating this compound in a xenograft model.[1][4]

Materials:

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • H1299 human lung cancer cells

  • Female nude mice (6-8 weeks old)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (for injection and tumor measurement)

  • Calipers

Procedure:

  • Cell Preparation: Culture H1299 cells under standard conditions. On the day of injection, harvest cells and resuspend them in sterile PBS at a concentration of 10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to promote tumor formation.

  • Tumor Implantation: Subcutaneously inject 10 x 10^6 H1299 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow for 6 days.

  • Randomization and Grouping: Once tumors are established, randomly divide the mice into two groups (n=8 per group):

    • Treatment Group: To receive this compound

    • Control Group: To receive the vehicle control

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each day of treatment, dilute the stock solution to the final concentration for a dosage of 100 mg/kg.

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for 21 consecutive days.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days throughout the 3-week treatment course. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

  • Endpoint Analysis: At the end of the 21-day treatment period, euthanize the mice and resect the tumors. The tumors can be weighed and processed for further analysis, such as histology or biomarker assessment to confirm the inhibition of PGAM1 activity.[1][4]

Toxicity Assessment:

Initial toxicity studies have shown that a daily intraperitoneal dose of 100 mg/kg of this compound for 4 weeks is well-tolerated in nude mice.[4] No significant changes in body weight, complete blood counts, or hematopoietic properties were observed after 7 days of continuous treatment.[4] Histopathological analysis also revealed no notable differences between the vehicle-treated and this compound-treated groups.[4]

Note: These protocols are for research purposes only and have not been validated for medical applications.[1] Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines for animal care and use.

References

Application Notes and Protocols for PGMI-004A Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PGMI-004A is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme frequently upregulated in various human cancers, including non-small cell lung cancer (H1299) and breast cancer (MDA-MB-231).[1] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway.[2][3] Inhibition of PGAM1 by this compound disrupts this crucial step, leading to an accumulation of 3-PG and a reduction of 2-PG. This metabolic perturbation results in the suppression of glycolysis, the pentose phosphate pathway (PPP), and downstream biosynthetic processes essential for rapid cell proliferation and tumor growth.[2][3] Consequently, this compound treatment selectively inhibits the proliferation of cancer cells with minimal toxicity to normal proliferating human cells.[4] These application notes provide detailed protocols for studying the effects of this compound in sensitive cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and characteristics of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
PGAM1 Inhibition (IC50) ~13.1 µMRecombinant PGAM1
Binding Affinity (Kd) 7.2 ± 0.7 µMThis compound and PGAM1
Binding Affinity (Kd) 9.4 ± 2.0 µMThis compound and PGAM1[4]
Inhibition Constant (Ki) 3.91 ± 2.50 µMPGAM1[4]

Table 2: Cellular Effects of this compound Treatment

Experimental ReadoutCell LineTreatment ConcentrationObserved EffectReference
3-PG Levels H129920 µMIncreased[4]
2-PG Levels H129920 µMDecreased[4]
Lactate Production H129920 µMSignificantly Reduced[4]
PPP Flux H129920 µMDecreased[4]
Lipid Biosynthesis H129920 µMReduced[4]
RNA Biosynthesis H129920 µMReduced[4]
Cell Proliferation H1299, MDA-MB-231VariesAttenuated[1]

Signaling Pathway and Experimental Workflow

PGMI_004A_Pathway This compound Mechanism of Action PGMI_004A This compound PGAM1 PGAM1 PGMI_004A->PGAM1 Inhibits TwoPG 2-Phosphoglycerate (2-PG) PGAM1->TwoPG Proliferation Cell Proliferation & Tumor Growth PGAM1->Proliferation Glycolysis Glycolysis ThreePG 3-Phosphoglycerate (3-PG) Glycolysis->ThreePG ThreePG->PGAM1 SixPGD 6-Phosphogluconate Dehydrogenase ThreePG->SixPGD Inhibits Lactate Lactate Production TwoPG->Lactate Leads to PPP Pentose Phosphate Pathway (PPP) Biosynthesis Macromolecule Biosynthesis (Lipids, Nucleotides) PPP->Biosynthesis Provides precursors for SixPGD->PPP Rate-limiting enzyme of Biosynthesis->Proliferation Supports

Caption: this compound inhibits PGAM1, disrupting glycolysis and the PPP.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_metabolic_assays Metabolic Assays Seed_Cells Seed H1299 or MDA-MB-231 cells Treat_Cells Treat with this compound (or vehicle control) Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT) Treat_Cells->Viability Apoptosis Apoptosis Assay (Western Blot for Bax, Bcl-2, Caspase-3) Treat_Cells->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treat_Cells->Cell_Cycle Metabolite_Analysis Metabolite Analysis (3-PG, 2-PG) Treat_Cells->Metabolite_Analysis Lactate_Assay Lactate Production Assay Treat_Cells->Lactate_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Quantitative Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Metabolite_Analysis->Data_Analysis Lactate_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's effects on cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of H1299 and MDA-MB-231 cells.

Materials:

  • H1299 or MDA-MB-231 cells

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0 µM (vehicle control) to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of apoptosis-related proteins (Bax, Bcl-2, and cleaved Caspase-3) in H1299 or MDA-MB-231 cells following this compound treatment.

Materials:

  • H1299 or MDA-MB-231 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for 48 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence detection system. β-actin is used as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of H1299 or MDA-MB-231 cells.

Materials:

  • H1299 or MDA-MB-231 cells

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound (e.g., 20 µM) or vehicle control for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Lactate Production Assay

This protocol is for measuring the effect of this compound on lactate production in H1299 or MDA-MB-231 cells.

Materials:

  • H1299 or MDA-MB-231 cells

  • 24-well plates

  • This compound

  • Lactate Assay Kit

  • Microplate reader

Procedure:

  • Seed 1 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours.

  • Replace the medium with fresh medium containing this compound (e.g., 20 µM) or vehicle control.

  • Incubate for 24 hours.

  • Collect the culture medium.

  • Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate concentration to the cell number determined from a parallel plate.

Conclusion

This compound is a valuable tool for studying the role of PGAM1 and metabolic reprogramming in cancer. The provided protocols offer a framework for investigating the cellular and metabolic consequences of PGAM1 inhibition in sensitive cell lines like H1299 and MDA-MB-231. These experiments will aid in elucidating the anti-cancer mechanisms of this compound and can be adapted for screening and development of novel anti-glycolytic cancer therapies.

References

Application Notes and Protocols: Performing a Cell Viability Assay with PGMI-004A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PGMI-004A is a potent small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] Inhibition of PGAM1 disrupts the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), leading to a reduction in glycolysis, pentose phosphate pathway (PPP) flux, and overall biosynthesis.[3][4][5] Consequently, this compound has been shown to attenuate cell proliferation in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][2][3]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the WST-1 assay. This assay measures the metabolic activity of viable cells, which is directly correlated to the number of living cells. The protocols and data presentation guidelines herein are designed to ensure reproducible and reliable results for the evaluation of this compound's cytostatic or cytotoxic effects.

Principle of the WST-1 Assay

The WST-1 assay is a quantitative colorimetric method to determine cell viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, as measured by the absorbance of light at a specific wavelength, is directly proportional to the number of viable cells in the culture.

Data Presentation

Quantitative data from the cell viability assay should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
1
5
10
25
50
100

% Cell Viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Experimental Protocols

This section provides a detailed methodology for performing a cell viability assay with this compound using the WST-1 reagent.

Materials
  • This compound (powder or stock solution)

  • Appropriate cancer cell line (e.g., H1299, MDA-MB-231)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • WST-1 cell proliferation reagent

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 420-480 nm

  • Humidified incubator (37°C, 5% CO₂)

Methods

1. Cell Seeding:

  • Culture the selected cancer cell line to approximately 80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Also, prepare a vehicle control containing the same concentration of the solvent used to dissolve this compound.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

3. WST-1 Assay:

  • Following the treatment period, add 10 µL of WST-1 reagent to each well.[6]

  • Gently mix the contents of the wells by tapping the plate.

  • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time will depend on the cell type and density and should be determined empirically.

  • After incubation, place the plate on a shaker for 1 minute to ensure a homogenous distribution of the formazan product.

  • Measure the absorbance of each well at a wavelength between 420-480 nm (maximum absorbance around 450 nm) using a microplate reader.[6] A reference wavelength of >600 nm can be used to reduce background noise.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium and WST-1 reagent only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the formula provided in the Data Presentation section.

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Mandatory Visualizations

Signaling Pathway of this compound Action

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_serine Serine Biosynthesis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P 6PG 6PG G6P->6PG F16BP F16BP F6P->F16BP DHAP_G3P DHAP_G3P F16BP->DHAP_G3P ... 13BPG 13BPG DHAP_G3P->13BPG ... 3PG 3PG 13BPG->3PG 2PG 2PG 3PG->2PG 6PGD 6PGD 3PG->6PGD Inhibition 3PHP 3PHP 3PG->3PHP PEP PEP 2PG->PEP PHGDH PHGDH 2PG->PHGDH Activation Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Cell_Proliferation Cell Proliferation Lactate->Cell_Proliferation Ru5P Ru5P 6PG->Ru5P Ribose5P Ribose5P Ru5P->Ribose5P Nucleotide_Biosynthesis Nucleotide_Biosynthesis Ribose5P->Nucleotide_Biosynthesis Nucleotide_Biosynthesis->Cell_Proliferation Serine Serine 3PHP->Serine ... Serine->Cell_Proliferation PGMI004A This compound PGAM1 PGAM1 PGMI004A->PGAM1 pgam1_step pgam1_step

Caption: Signaling pathway illustrating the inhibitory effect of this compound on PGAM1.

Experimental Workflow Diagram

CellViabilityWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to 80% Confluency Harvest_Cells 2. Harvest and Count Cells Cell_Culture->Harvest_Cells Seed_Plate 3. Seed Cells in 96-Well Plate Harvest_Cells->Seed_Plate Incubate_24h 4. Incubate for 24h Seed_Plate->Incubate_24h Prepare_PGMI004A 5. Prepare this compound Dilutions Incubate_24h->Prepare_PGMI004A Treat_Cells 6. Treat Cells with this compound Prepare_PGMI004A->Treat_Cells Incubate_Treatment 7. Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_WST1 8. Add WST-1 Reagent Incubate_Treatment->Add_WST1 Incubate_WST1 9. Incubate for 1-4h Add_WST1->Incubate_WST1 Read_Absorbance 10. Measure Absorbance (450 nm) Incubate_WST1->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Generate_Curve 12. Generate Dose-Response Curve Calculate_Viability->Generate_Curve Determine_IC50 13. Determine IC50 Generate_Curve->Determine_IC50

Caption: Experimental workflow for the this compound cell viability assay.

References

Application Note: Measuring Changes in 3-Phosphoglycerate (3-PG) and 2-Phosphoglycerate (2-PG) Levels Following PGMI-004A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] In many human cancers, PGAM1 is upregulated and plays a crucial role in coordinating glycolysis with biosynthetic pathways to support rapid cell proliferation and tumor growth.[4][5][6] PGMI-004A is a potent and specific small-molecule inhibitor of PGAM1, with an IC50 of approximately 13.1 μM.[7][8] By inhibiting PGAM1, this compound is expected to cause an accumulation of the substrate, 3-PG, and a depletion of the product, 2-PG.[4][6][8] This application note provides detailed protocols for treating cancer cells with this compound and subsequently measuring the intracellular changes in 3-PG and 2-PG levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: this compound Inhibition of PGAM1 The primary function of PGAM1 is to facilitate the eighth step of glycolysis. Inhibition of this step by this compound disrupts the normal glycolytic flux. This disruption leads to an increase in 3-PG levels, which can allosterically inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the Pentose Phosphate Pathway (PPP). Concurrently, the resulting decrease in 2-PG levels reduces the feedback activation of 3-phosphoglycerate dehydrogenase (PHGDH), further impacting cellular biosynthesis.[4][5][6]

PGAM1_Inhibition cluster_glycolysis Glycolysis Pathway cluster_effects Downstream Effects Glycolytic Intermediates (Upstream) Glycolytic Intermediates (Upstream) 3-PG 3-PG Glycolytic Intermediates (Upstream)->3-PG 2-PG 2-PG 3-PG->2-PG PGAM1 PGAM1 3-PG->PGAM1 3-PG_effect Increased 3-PG 3-PG->3-PG_effect Glycolytic Intermediates (Downstream) Glycolytic Intermediates (Downstream) 2-PG->Glycolytic Intermediates (Downstream) 2-PG_effect Decreased 2-PG 2-PG->2-PG_effect PGAM1->2-PG PGMI004A This compound PGMI004A->PGAM1 Inhibition

Caption: this compound inhibits PGAM1, leading to altered 3-PG and 2-PG levels.

Experimental Protocols

This section details the necessary protocols from cell treatment to sample analysis.

Experimental_Workflow culture 1. Cell Culture (e.g., H1299 cells) treatment 2. This compound Treatment (Vehicle vs. 20 µM) culture->treatment extraction 3. Metabolite Extraction (Quench & Lyse) treatment->extraction analysis 4. LC-MS/MS Analysis (Quantification) extraction->analysis data 5. Data Interpretation (Compare 3-PG/2-PG Levels) analysis->data

Caption: Workflow for measuring metabolite changes after this compound treatment.
Protocol 1: Cell Culture and this compound Treatment

This protocol is based on methods used for the H1299 non-small cell lung cancer line, where this compound effects have been characterized.[4][7]

  • Cell Seeding: Seed H1299 cells in 6-well plates at a density of 5 x 10⁴ cells per well.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence and recovery.

  • Preparation of Treatment Media: Prepare fresh media containing either the vehicle control (e.g., DMSO) or this compound at a final concentration of 20 µM. The concentration of the vehicle should be consistent across all wells.

  • Treatment: Remove the existing media from the wells and replace it with the prepared treatment or vehicle control media.

  • Incubation: Return the plates to the incubator and treat for a specified duration (e.g., 4-8 hours) to observe metabolic changes.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is a standard method for quenching metabolism and extracting polar metabolites like 3-PG and 2-PG from adherent cells.[9][10][11][12]

  • Media Removal: After incubation, place the 6-well plates on ice. Aspirate the media completely.

  • Cell Washing: Quickly wash the cell monolayer twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS) or 10 mM Ammonium Acetate to remove any residual media.[9][11]

  • Metabolism Quenching: Immediately add 1 mL of ice-cold (-80°C) extraction solvent (80% methanol in water) to each well to quench all enzymatic activity.[10][11]

  • Cell Lysis and Collection: Place the plates on dry ice for 15-20 minutes.[11] Then, use a cell scraper to scrape the frozen cells into the extraction solvent.

  • Transfer: Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 5 minutes at 4°C to ensure complete cell lysis and extraction.

  • Pellet Debris: Centrifuge the lysate at >13,000 rpm for 20-30 minutes at 4°C to pellet cell debris and proteins.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until ready for LC-MS/MS analysis. Avoid repeated freeze-thaw cycles.[9][12]

Protocol 3: Quantification of 3-PG and 2-PG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurately quantifying small, polar metabolites due to its high sensitivity and specificity.[13][14]

  • Sample Preparation: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat. Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for injection.

  • Chromatographic Separation:

    • Inject the reconstituted sample into an LC system.

    • Employ a column suitable for separating polar anionic compounds, such as an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.[12][14]

    • Use an appropriate mobile phase gradient to resolve 3-PG and 2-PG from other isomers and cellular components.

  • Mass Spectrometry Detection:

    • Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode.

    • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for 3-PG and 2-PG.

    • Note: Specific mass transitions should be optimized for the instrument in use.

  • Quantification:

    • Construct a standard curve using known concentrations of pure 3-PG and 2-PG standards.

    • For absolute quantification, spike samples with stable isotope-labeled internal standards for 3-PG and 2-PG prior to extraction.

    • Calculate the concentration of each metabolite in the samples by comparing their peak areas to the standard curve. Normalize the results to the cell number or total protein content of the original sample.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and organized table to facilitate comparison between the control and treated groups.

Table 1: Relative Abundance of 3-PG and 2-PG in H1299 Cells After this compound Treatment

Treatment GroupMetaboliteRelative Peak Area (Mean ± SD, n=5)Fold Change (vs. Vehicle)p-value
Vehicle Control 3-PG1.00 ± 0.151.0-
Vehicle Control 2-PG1.00 ± 0.121.0-
This compound (20 µM) 3-PG2.54 ± 0.312.54<0.001
This compound (20 µM) 2-PG0.45 ± 0.090.45<0.001

Note: The data presented in this table are representative examples based on published findings and are intended for illustrative purposes only.[4][7][8] Actual results may vary based on experimental conditions.

Summary The protocols outlined in this application note provide a robust framework for investigating the effects of the PGAM1 inhibitor, this compound, on cellular metabolism. By treating cancer cells with this compound and employing a targeted LC-MS/MS-based metabolomics approach, researchers can reliably quantify the expected increase in 3-PG and decrease in 2-PG. This method is fundamental for confirming the on-target activity of this compound and for further exploring its downstream consequences on cancer cell biosynthesis and proliferation.

References

Application Notes and Protocols for Lactate Production Assay Using PGMI-004A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting a lactate production assay in the presence of PGMI-004A, a small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1).[1][2][3][4][5] PGAM1 is a key enzyme in the glycolytic pathway, and its inhibition by this compound has been shown to reduce lactate production, offering a valuable tool for studying cancer metabolism and the Warburg effect.[1][2][3][6][7] These application notes are intended for researchers in cell biology, cancer metabolism, and drug discovery to assess the impact of PGAM1 inhibition on cellular lactate secretion.

Introduction

Aerobic glycolysis, or the "Warburg effect," is a metabolic hallmark of many cancer cells, characterized by increased glucose uptake and lactate production even in the presence of oxygen.[8][9][10] This metabolic shift is believed to provide cancer cells with a growth advantage.[9][11] The enzyme phosphoglycerate mutase 1 (PGAM1) catalyzes a crucial step in glycolysis, the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][3]

This compound is a potent and specific inhibitor of PGAM1.[2][4] By inhibiting PGAM1, this compound leads to an accumulation of 3-PG and a reduction in 2-PG, which in turn decreases the flux through the later stages of glycolysis, resulting in reduced lactate production.[2][3][6] Measuring the effect of this compound on lactate production can therefore serve as a functional readout of PGAM1 inhibition in cells.

This protocol details a colorimetric lactate assay to quantify the effects of this compound on cellular metabolism. The assay is based on the oxidation of lactate by lactate oxidase, which produces a colorimetric signal proportional to the lactate concentration.[12]

Key Signaling Pathway

The glycolytic pathway is a fundamental metabolic route for energy production. PGAM1 plays a critical role in this pathway. The inhibition of PGAM1 by this compound disrupts this pathway, leading to a decrease in lactate production.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP G3P / DHAP F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PGAM1 PGAM1 PG3->PGAM1 PG2 2-Phosphoglycerate PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate PGMI004A This compound PGMI004A->PGAM1 PGAM1->PG2

Caption: Inhibition of PGAM1 by this compound in the Glycolytic Pathway.

Experimental Workflow

A typical experiment to assess the effect of this compound on lactate production involves cell culture, treatment with the inhibitor, collection of cell culture supernatant, and subsequent measurement of lactate concentration using a colorimetric assay.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay Lactate Assay cluster_analysis Data Analysis A Seed cells in a multi-well plate B Allow cells to adhere overnight A->B C Treat cells with this compound (and vehicle control) B->C D Incubate for desired time period (e.g., 24-48 hours) C->D E Collect cell culture supernatant F Centrifuge to remove cell debris E->F G Deproteinize samples (optional but recommended) F->G I Add samples and standards to a 96-well plate G->I H Prepare lactate standards H->I J Add Lactate Assay Reaction Mix I->J K Incubate at 37°C J->K L Measure absorbance at 530-590 nm K->L M Generate standard curve L->M N Calculate lactate concentration in samples M->N O Normalize to cell number or protein content N->O

References

Troubleshooting & Optimization

Technical Support Center: PGMI-004A In Vivo Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of PGMI-004A for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.

Troubleshooting Guide: Common Solubility Issues with this compound

IssuePotential CauseRecommended Solution
Precipitation upon dilution with aqueous buffers (e.g., saline, PBS) This compound is a hydrophobic molecule with low aqueous solubility. The addition of an aqueous medium can cause it to crash out of a concentrated organic stock solution.Utilize a co-solvent system or a formulation with surfactants or cyclodextrins to maintain solubility in the final dosing solution. Refer to the In Vivo Formulation Protocols for specific examples.[1][2]
Inconsistent results between experiments Variability in formulation preparation, such as incomplete dissolution or particle formation, can lead to inconsistent dosing and, therefore, variable experimental outcomes.Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before adding other components. Use of an ultrasonic bath may be necessary to aid dissolution, especially for suspensions.[1] Always visually inspect the final formulation for homogeneity before administration.
Difficulty achieving the desired concentration The inherent low solubility of this compound may limit the maximum achievable concentration in a given vehicle.Test different formulation strategies. For instance, a formulation containing PEG300 and Tween-80 may yield a clear solution at a lower concentration, while a Cremophor EL-based formulation might allow for a higher concentration as a suspension.[1]
Observed toxicity or adverse events in animal models The solvent vehicle itself, particularly at high concentrations of certain excipients like DMSO or Cremophor EL, can cause toxicity.Conduct a pilot study with the vehicle alone to assess tolerability in the chosen animal model. If toxicity is observed, consider alternative formulations or reducing the concentration of potentially toxic excipients.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for formulating this compound for in vivo studies?

A1: A common starting point for a clear solution is a formulation composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This has been reported to achieve a solubility of at least 2.08 mg/mL.[1] For higher concentrations, a suspension in 15% Cremophor EL and 85% saline can be considered, which may require sonication.[1]

Q2: Can I dissolve this compound directly in saline or PBS?

A2: No, this compound is poorly soluble in aqueous solutions.[2] Direct dissolution in saline or PBS will likely result in an inhomogeneous mixture with very low bioavailability. A suitable organic solvent or a specialized formulation is necessary.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][4] By inhibiting PGAM1, this compound disrupts the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[3][5][6] This leads to an accumulation of 3-PG and a reduction in 2-PG, which in turn inhibits glycolysis, the pentose phosphate pathway (PPP), and downstream biosynthetic processes essential for rapidly proliferating cells, such as tumor cells.[3][4][5][6]

Q4: Are there general strategies to improve the solubility of hydrophobic compounds like this compound?

A4: Yes, several strategies can be employed to enhance the solubility of poorly water-soluble drugs for in vivo studies. These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or PEG300) with water can increase solubility.[7][8][9]

  • Surfactants: Surfactants like Tween-80 and Cremophor EL can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[7][10]

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[7][11] A formulation with SBE-β-CD has been suggested for this compound.[1]

  • Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization or nanonization can improve the dissolution rate.[7][10]

In Vivo Formulation Protocols

Below are detailed protocols for preparing this compound formulations for in vivo administration.

Protocol 1: Clear Solution Formulation

This protocol aims to create a clear solution for administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Add DMSO to a final concentration of 10% of the total volume and vortex until the this compound is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.

  • Add Tween-80 to a final concentration of 5% of the total volume and mix until the solution is homogeneous.

  • Add saline to bring the solution to the final volume (45%) and mix thoroughly.

  • Visually inspect the solution to ensure it is clear before administration.

Protocol 2: Suspended Solution Formulation

This protocol is for achieving a higher concentration of this compound as a suspension.

Materials:

  • This compound (powder)

  • Cremophor EL

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Add Cremophor EL to a final concentration of 15% of the total volume and mix to wet the powder.

  • Slowly add saline to bring the solution to the final volume (85%) while continuously mixing.

  • Use an ultrasonic bath to ensure a uniform suspension.

  • Visually inspect for homogeneity and resuspend by vortexing immediately before each administration.

Protocol 3: Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to improve solubility.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • 20% SBE-β-CD (sulfobutylether-beta-cyclodextrin) in saline

Procedure:

  • Weigh the required amount of this compound.

  • Add DMSO to a final concentration of 10% of the total volume and ensure complete dissolution.

  • Add the 20% SBE-β-CD in saline to reach the final volume (90%) and mix thoroughly.

  • Visually inspect the solution to ensure it is clear before administration.

Quantitative Data Summary

Formulation VehicleAchievable ConcentrationSolution AppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.49 mM)Clear Solution[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.49 mM)Clear Solution[1]
15% Cremophor EL, 85% Saline16.67 mg/mL (35.97 mM)Suspended Solution[1]
In Vitro Solvent
DMSO≥ 50 mg/mL (107.90 mM)Soluble[1]

Visualizations

This compound Mechanism of Action

PGMI004A_Mechanism Glycolysis Glycolysis G3P 3-Phosphoglycerate (3-PG) Glycolysis->G3P PGAM1 PGAM1 G3P->PGAM1 PPP Pentose Phosphate Pathway (PPP) G3P->PPP Inhibits P2G 2-Phosphoglycerate (2-PG) Biosynthesis Biosynthesis (Lipids, RNA) P2G->Biosynthesis Promotes PGAM1->P2G PGMI004A This compound PGMI004A->PGAM1 PPP->Biosynthesis Proliferation Tumor Cell Proliferation Biosynthesis->Proliferation

Caption: this compound inhibits PGAM1, disrupting glycolysis and downstream biosynthesis.

Experimental Workflow for In Vivo Formulation and Study

InVivo_Workflow Start Start: This compound Powder Weigh 1. Weigh this compound Start->Weigh Dissolve 2. Dissolve in Primary Solvent (e.g., DMSO) Weigh->Dissolve Add_Excipients 3. Add Excipients (e.g., PEG300, Tween-80) Dissolve->Add_Excipients Add_Aqueous 4. Add Aqueous Component (e.g., Saline) Add_Excipients->Add_Aqueous Homogenize 5. Homogenize (Vortex / Sonicate) Add_Aqueous->Homogenize QC 6. Quality Control (Visual Inspection) Homogenize->QC QC->Dissolve Fail Administer 7. Administer to Animal Model (e.g., i.p.) QC->Administer Pass Monitor 8. Monitor Efficacy & Tolerability Administer->Monitor End End of Study Monitor->End

Caption: A logical workflow for preparing and administering this compound in vivo.

References

potential off-target effects of PGMI-004A in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PGMI-004A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting assistance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1).[1][2] PGAM1 is a glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][3][4][5] By inhibiting PGAM1, this compound causes an increase in intracellular 3-PG levels and a decrease in 2-PG levels.[3][4] This disruption in glycolysis leads to a reduction in the pentose phosphate pathway (PPP) flux and overall biosynthesis, which in turn attenuates cancer cell proliferation and tumor growth.[1][3][4][5]

Q2: Are there any known off-target effects of this compound?

Published studies have reported that this compound exhibits "no obvious off-target effect" and has minimal toxicity in normal human cells.[5] However, it is important to note that "no obvious off-target effect" does not mean a complete absence of off-target interactions. As with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.

Q3: this compound is an anthraquinone derivative. What are the general off-target concerns with this class of compounds?

Anthraquinone derivatives are known to have a broad range of biological activities.[6][7] Their planar structure allows some of them to intercalate with DNA and inhibit enzymes like topoisomerase-II.[6] While this compound is designed to inhibit PGAM1, its core structure suggests that at higher concentrations, it could potentially interact with other ATP-binding proteins or enzymes that recognize planar aromatic structures.

Q4: I am observing a phenotype in my experiment that is inconsistent with PGAM1 inhibition. Could this be an off-target effect?

It is possible. If the observed cellular response does not align with the known consequences of PGAM1 inhibition (e.g., altered glycolysis, reduced PPP flux), it is crucial to investigate potential off-target effects. This guide provides troubleshooting steps and experimental protocols to help you address this.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected results that may be due to off-target effects of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected Cell Toxicity The observed toxicity may be due to off-target effects, especially at high concentrations of this compound.1. Perform a Dose-Response Curve: Determine the IC50 for PGAM1 inhibition and the concentration at which toxicity is observed. A significant gap between the two may suggest off-target toxicity.2. Use a Structurally Different PGAM1 Inhibitor: Treat cells with another PGAM1 inhibitor that has a different chemical scaffold. If the toxicity is not replicated, it is more likely an off-target effect of this compound.3. Rescue Experiment: If possible, overexpress PGAM1 in your cells. If this does not rescue the toxic phenotype, it may be an off-target effect.
Phenotype Inconsistent with PGAM1 Inhibition The observed phenotype may be caused by this compound interacting with other signaling pathways.1. Confirm PGAM1 Inhibition: Directly measure PGAM1 activity or the levels of its substrate (3-PG) and product (2-PG) in this compound-treated cells.2. Use a More Selective Inhibitor: If available, a more selective PGAM1 inhibitor can help determine if the phenotype is on-target.3. Broad-Spectrum Profiling: Consider screening this compound against a panel of kinases or other relevant protein families to identify potential off-target interactions.
Variability in Experimental Results Inconsistent results could be due to issues with compound stability, solubility, or experimental setup.1. Check Compound Integrity: Ensure the purity and stability of your this compound stock.2. Optimize Solubility: this compound is typically dissolved in DMSO. Ensure it is fully solubilized before adding to your culture medium.3. Standardize Protocols: Ensure consistent cell densities, incubation times, and compound concentrations across experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

Parameter Value Reference
IC50 (PGAM1) 13.1 µM[5][8][9]
Ki (PGAM1) 3.91 ± 2.50 µM[8]
Kd (this compound-PGAM1 interaction) 9.4 ± 2.0 µM[8]
Effective in vivo dose (xenograft mice) 100 mg/kg/day[8]

Experimental Protocols

Protocol 1: Validating On-Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA)

This protocol allows for the confirmation of this compound binding to PGAM1 in a cellular context.

Methodology:

  • Cell Treatment: Treat your cell line of interest with either vehicle (DMSO) or this compound at a desired concentration (e.g., 2-5 times the IC50) for a specified time.

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble PGAM1 by Western blotting.

  • Data Analysis: A positive result is indicated by a higher amount of soluble PGAM1 in the this compound-treated samples at elevated temperatures compared to the vehicle control, demonstrating that the binding of this compound stabilizes the protein.

Protocol 2: Kinase Profiling to Identify Potential Off-Target Kinases

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Submission: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO) for submission to a commercial kinase profiling service.

  • Kinase Panel Selection: Choose a kinase panel that is relevant to your research area or a broad-spectrum panel for comprehensive screening.

  • In Vitro Kinase Assays: The service will perform in vitro kinase assays, typically measuring the ability of this compound to inhibit the activity of each kinase in the panel at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).

  • Follow-up Validation: For any identified hits, it is crucial to perform dose-response experiments to determine the IC50 for the off-target kinase and compare it to the IC50 for PGAM1.

Visualizations

PGMI004A_Pathway cluster_effects Downstream Effects PGMI004A This compound PGAM1 PGAM1 PGMI004A->PGAM1 TwoPG 2-Phosphoglycerate (2-PG) PGAM1->TwoPG converts ThreePG 3-Phosphoglycerate (3-PG) ThreePG->PGAM1 Glycolysis Glycolysis TwoPG->Glycolysis Proliferation Cell Proliferation Glycolysis->Proliferation PPP Pentose Phosphate Pathway (PPP) Biosynthesis Biosynthesis PPP->Biosynthesis Biosynthesis->Proliferation Off_Target_Workflow start Unexpected Experimental Result Observed confirm_on_target Confirm On-Target Engagement (e.g., CETSA) start->confirm_on_target dose_response Perform Dose-Response Curve confirm_on_target->dose_response structurally_different_inhibitor Use Structurally Different Inhibitor for Same Target dose_response->structurally_different_inhibitor is_on_target Phenotype likely On-Target structurally_different_inhibitor->is_on_target   Phenotype replicated is_off_target Phenotype likely Off-Target structurally_different_inhibitor->is_off_target   Phenotype not replicated profiling Broad-Spectrum Profiling (e.g., Kinase Panel) is_off_target->profiling validate_hits Validate Hits with Dose-Response profiling->validate_hits end Characterize Off-Target Mechanism validate_hits->end Troubleshooting_Tree start Unexpected Phenotype with this compound q1 Is the phenotype consistent with PGAM1 inhibition? start->q1 a1_yes Likely On-Target Effect. Consider dose-dependency. q1->a1_yes Yes a1_no Potential Off-Target Effect. q1->a1_no No q2 Does a structurally different PGAM1 inhibitor replicate the phenotype? a1_no->q2 a2_yes Phenotype may be on-target but with unexpected downstream consequences. q2->a2_yes Yes a2_no Strongly suggests Off-Target Effect of this compound. q2->a2_no No next_step Proceed to Off-Target Identification Protocols. a2_no->next_step

References

Technical Support Center: Understanding the Efficacy of PGMI-004A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the use of PGMI-004A in cancer research, with a specific focus on its observed ineffectiveness against tumor metastasis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] Its primary mechanism of action is the inhibition of the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) within cancer cells.[1][2] This targeted inhibition disrupts the normal glycolytic flux, leading to a significant reduction in the pentose phosphate pathway (PPP) and overall biosynthesis.[1][2][3] The ultimate result of this disruption is a decrease in cancer cell proliferation and attenuated tumor growth.[1][2][4]

Q2: We are observing potent anti-proliferative effects with this compound in our cancer cell lines, but no significant impact on cell migration or invasion assays. Is this a known issue?

Yes, this is a documented and expected outcome. While this compound is effective in reducing cancer cell proliferation and tumor growth, it has been reported to be ineffective in preventing tumor invasion or metastasis.[1] This discrepancy is attributed to the dual roles of its target, PGAM1, in cancer progression. The anti-proliferative effects of this compound stem from its inhibition of PGAM1's glycolytic function. However, the role of PGAM1 in promoting tumor metastasis is largely independent of its metabolic activity and is instead linked to its non-glycolytic functions, which this compound does not effectively target.[1][5]

Q3: What are the non-glycolytic functions of PGAM1 that contribute to metastasis?

The metastatic-promoting functions of PGAM1 are primarily associated with its protein-protein interactions. One key interaction is with α-smooth muscle actin 2 (ACTA2).[1] This interaction is independent of PGAM1's enzymatic activity and is involved in the regulation of the cytoskeleton, which is crucial for cell motility and invasion.[6] PGAM1's influence on metastasis is also linked to other non-glycolytic pathways, further highlighting why an inhibitor focused solely on its enzymatic function, like this compound, would be ineffective in this context.[1][7]

Q4: Are there alternative inhibitors that target both the glycolytic and non-glycolytic functions of PGAM1?

Research is ongoing to develop inhibitors that can address both functions of PGAM1. For instance, a novel allosteric inhibitor, HKB99, has been identified that not only blocks the catalytic activity of PGAM1 but also disrupts its interaction with ACTA2.[8] This dual-action inhibitor has shown promise in suppressing both tumor growth and metastasis in non-small-cell lung cancer models.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
This compound is not reducing tumor size in our xenograft model. Insufficient dosage, poor bioavailability, or tumor type is not highly dependent on the Warburg effect.Verify the dosage and administration route based on established protocols (e.g., 100mg/kg/day intraperitoneally in nude mice).[2] Confirm that the cancer cell line used is highly glycolytic.
No effect on cell migration in our wound-healing or transwell assays. This is the expected outcome due to this compound's mechanism of action.To study the role of PGAM1 in metastasis, consider using genetic knockdown methods like siRNA or shRNA, which can impact both the glycolytic and non-glycolytic functions of the protein.[1][7]
Conflicting results between proliferation assays and metastasis assays. This highlights the distinct roles of PGAM1 in proliferation (glycolytic) versus metastasis (non-glycolytic).This is not a technical issue but a key biological finding. Document these differential effects to underscore the multifaceted role of PGAM1 in cancer.

Data Presentation

Table 1: Summary of this compound Effects on Cancer Cell Processes

Cellular Process Effect of this compound Underlying Mechanism
Cell Proliferation Significant InhibitionInhibition of PGAM1's glycolytic activity, leading to decreased biosynthesis.[1][2]
Tumor Growth Significant InhibitionAttenuation of cancer cell proliferation in vivo.[2]
Cell Migration No Significant EffectPGAM1's role in migration is independent of its metabolic activity.[1]
Tumor Invasion & Metastasis IneffectiveDoes not disrupt the non-glycolytic, pro-metastatic functions of PGAM1 (e.g., interaction with ACTA2).[1][5]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, H1299) in 96-well plates at a density of 5,000 cells/well.[1]

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the IC50 value to determine the concentration of this compound required to inhibit 50% of cell growth.

Protocol 2: In Vitro Cell Migration (Wound-Healing) Assay

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing either this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the wound at each time point to quantify the rate of cell migration into the scratched area.

Visualizations

PGMI_004A_Mechanism cluster_glycolysis Glycolytic Pathway cluster_biosynthesis Biosynthesis & Proliferation 3-PG 3-PG PGAM1 PGAM1 3-PG->PGAM1 2-PG 2-PG PGAM1->2-PG PPP Pentose Phosphate Pathway 2-PG->PPP Promotes Biosynthesis Biosynthesis PPP->Biosynthesis Cell Proliferation Cell Proliferation Biosynthesis->Cell Proliferation This compound This compound This compound->PGAM1 Inhibits

Caption: Mechanism of this compound in inhibiting cell proliferation.

PGAM1_Metastasis_Pathway cluster_cell Cancer Cell PGAM1 PGAM1 ACTA2 ACTA2 PGAM1->ACTA2 Interacts with (Non-Glycolytic) Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ACTA2->Cytoskeletal\nRearrangement Cell Motility Cell Motility Cytoskeletal\nRearrangement->Cell Motility Metastasis Metastasis Cell Motility->Metastasis This compound This compound PGAM1_Glycolytic PGAM1 (Glycolytic Function) This compound->PGAM1_Glycolytic

Caption: Non-glycolytic role of PGAM1 in promoting metastasis.

References

Technical Support Center: Optimizing PGMI-004A Treatment Duration for Maximum Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of PGMI-004A for maximum experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound causes an accumulation of 3-PG and a depletion of 2-PG. This disruption in glycolysis leads to a reduction in lactate production, a decrease in the flux through the pentose phosphate pathway (PPP), and an inhibition of biosynthetic processes, ultimately suppressing cancer cell proliferation and tumor growth.

Q2: What is the optimal in vitro concentration of this compound to use?

A2: The optimal in vitro concentration of this compound can vary depending on the cell line and experimental conditions. However, a common starting point is a concentration of 20 μM, which has been shown to effectively inhibit PGAM1 activity and reduce lactate production in cell lines such as H1299. The IC50 of this compound for PGAM1 is approximately 13.1 μM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration will depend on the specific research question and the cell line being used. For short-term metabolic effects, such as changes in 3-PG, 2-PG, and lactate levels, a treatment duration of 24 to 72 hours is often sufficient. For assessing long-term effects on cell proliferation and viability, a longer treatment period of 3 to 10 days may be necessary. A time-course experiment is essential to determine the optimal duration for observing the desired effect in your model system.

Q4: Are there known off-target effects of this compound?

A4: this compound has been reported to have minimal non-specific toxicity in normal, proliferating human cells. However, like any small molecule inhibitor, off-target effects are possible. It is good practice to include appropriate controls in your experiments, such as a structurally unrelated PGAM1 inhibitor or a rescue experiment with methyl-2-PG, to confirm that the observed effects are due to PGAM1 inhibition.

Q5: What are the best practices for preparing and storing this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Information on the solubility of this compound in various solvents can be found on the manufacturer's product data sheet. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability or proliferation after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Perform a dose-response experiment with a wider range of this compound concentrations to determine the EC50 for your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment window.
Cell Line Insensitivity Confirm that your cell line is dependent on glycolysis for proliferation. Cell lines with high oxidative phosphorylation may be less sensitive to PGAM1 inhibition.
Compound Inactivity Verify the integrity and activity of your this compound stock. If possible, test it on a sensitive, positive control cell line.
Incorrect Assay for Viability Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental conditions.
Issue 2: Inconsistent results between replicate experiments.
Possible Cause Troubleshooting Step
Variability in Cell Seeding Ensure accurate and consistent cell seeding density across all wells and plates. Use a cell counter for accuracy.
Inconsistent Drug Addition Prepare a master mix of the treatment media to ensure each well receives the same concentration of this compound.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Incomplete Dissolving of this compound Ensure the this compound stock solution is fully dissolved and well-mixed before diluting into the culture medium.
Cell Culture Contamination Regularly check for and address any signs of microbial contamination in your cell cultures.
Issue 3: Unexpected or paradoxical increase in a measured parameter.
Possible Cause Troubleshooting Step
Off-Target Effects Use a structurally different PGAM1 inhibitor to see if the effect is replicated. Perform a rescue experiment by adding methyl-2-PG to the media.
Cellular Stress Response At certain concentrations and time points, cells may activate compensatory pathways. Analyze earlier time points or lower concentrations to see if the paradoxical effect is preceded by the expected inhibition.
Assay Interference Ensure that this compound does not directly interfere with the assay chemistry. Run a cell-free control with the compound and assay reagents.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the overnight culture medium and replace it with the prepared drug-containing medium.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Time-Course Analysis of Lactate Production
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the determined optimal concentration of this compound and a vehicle control.

  • Sample Collection: At various time points (e.g., 6, 12, 24, 48, 72 hours), collect a small aliquot of the culture medium from each well.

  • Lactate Measurement: Use a commercial lactate assay kit to measure the concentration of lactate in the collected media samples according to the manufacturer's instructions.

  • Cell Number Normalization: At each time point, lyse the cells in the corresponding wells and measure the total protein concentration (e.g., using a BCA assay) or count the cells to normalize the lactate production data to the cell number.

  • Data Analysis: Plot the normalized lactate production over time for both the treated and control groups to determine the time at which this compound exerts its maximal effect on lactate production.

Protocol 3: Measurement of Intracellular 3-PG and 2-PG by LC-MS
  • Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or vehicle control for the optimized duration.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate on dry ice.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate to pellet the protein and debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a method optimized for the separation and detection of 3-PG and 2-PG.

  • Data Analysis: Quantify the peak areas of 3-PG and 2-PG and normalize to an internal standard and the cell number or total protein content.

Data Presentation

Table 1: Example Dose-Response Data for this compound Treatment (72 hours)

This compound (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
195.34.8
575.16.1
1052.45.5
2030.84.2
5015.23.1
1008.92.5

Table 2: Example Time-Course of Lactate Production with 20 µM this compound

Time (hours)Lactate Production (nmol/µg protein) - ControlLactate Production (nmol/µg protein) - this compound
000
1215.210.1
2432.515.8
4865.825.4
7298.135.6

Mandatory Visualizations

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_serine Serine Biosynthesis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PPP Ribose-5-Phosphate (Nucleotide Synthesis) G6P->PPP G6PD F16BP F16BP F6P->F16BP PFK1 GAP GAP F16BP->GAP ThreePG 3-Phosphoglycerate GAP->ThreePG GAPDH TwoPG 2-Phosphoglycerate ThreePG->TwoPG PGAM1 ThreePG->PPP Inhibits Serine Serine ThreePG->Serine PHGDH PEP PEP TwoPG->PEP Enolase TwoPG->Serine Activates Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate LDH PGMI004A This compound ThreePG -> TwoPG ThreePG -> TwoPG PGMI004A->ThreePG -> TwoPG

Caption: this compound inhibits PGAM1, disrupting glycolysis and downstream pathways.

Experimental_Workflow cluster_dose Dose-Response Optimization cluster_time Time-Course Optimization D1 Seed Cells D2 Treat with this compound (Concentration Gradient) D1->D2 D3 Incubate (e.g., 72h) D2->D3 D4 Cell Viability Assay (e.g., MTT) D3->D4 D5 Determine EC50 D4->D5 T2 Treat with EC50 of this compound D5->T2 Use EC50 T1 Seed Cells T1->T2 T3 Collect Samples at Different Time Points T2->T3 T4 Measure Endpoint (e.g., Lactate Production) T3->T4 T5 Determine Optimal Duration T4->T5

Caption: Workflow for optimizing this compound concentration and treatment duration.

Troubleshooting_Logic Start Experiment Shows No Effect of this compound Check_Conc Is the Concentration Optimal? Start->Check_Conc Check_Duration Is the Duration Sufficient? Check_Conc->Check_Duration Yes Optimize_Conc Perform Dose-Response Experiment Check_Conc->Optimize_Conc No Check_Sensitivity Is the Cell Line Sensitive to Glycolysis Inhibition? Check_Duration->Check_Sensitivity Yes Optimize_Duration Perform Time-Course Experiment Check_Duration->Optimize_Duration No Check_Compound Is the Compound Active? Check_Sensitivity->Check_Compound Yes Change_Model Consider a Different Cell Model Check_Sensitivity->Change_Model No Validate_Compound Test on a Positive Control Cell Line Check_Compound->Validate_Compound No Success Problem Solved Check_Compound->Success Yes Optimize_Conc->Success Optimize_Duration->Success Validate_Compound->Success

Caption: A logical workflow for troubleshooting lack of this compound effect.

addressing inconsistent results in PGMI-004A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PGMI-004A. Our goal is to help you address inconsistent experimental results and ensure the reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1).[1][2] PGAM1 is a key enzyme in the glycolytic pathway that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[3][4][5] By inhibiting PGAM1, this compound causes an accumulation of 3-PG and a reduction of 2-PG.[3][5][6] This disruption in glycolysis leads to a decrease in the pentose phosphate pathway (PPP) flux, reduced biosynthesis of macromolecules like lipids and RNA, and ultimately, attenuated cell proliferation and tumor growth.[2][3][5][6]

Q2: What are the key physicochemical and inhibitory properties of this compound?

A2: Below is a summary of the key quantitative data for this compound.

ParameterValueReference
IC50 13.1 µM[1][6]
Ki 3.91 ± 2.50 µM[1][6]
Kd 9.4 ± 2.0 µM[1][6]
Solubility in DMSO ≥ 50 mg/mL (107.90 mM)[1]

Q3: Does this compound exhibit toxicity in normal, non-cancerous cells?

A3: Studies have shown that this compound has minimal non-specific toxicity in normal, proliferating human cells.[1][6] For instance, it did not significantly affect the proliferation of human dermal fibroblasts (HDF), human foreskin fibroblasts (HFF), HaCaT keratinocyte cells, or human melanocyte PIG1 cells.[6]

Troubleshooting Guides

Inconsistent In Vitro Results

Issue 1: Higher than expected cell viability after this compound treatment.

Potential Cause Troubleshooting Step
Incorrect Drug Concentration Verify the dilution calculations and ensure the final concentration of this compound in the cell culture medium is accurate. The IC50 is approximately 13.1 µM.[1][6]
Cell Seeding Density Ensure the initial cell seeding density is appropriate. A recommended starting point for adherent cells like H1299 is 5x10^4 cells per well in a 6-well plate, 24 hours prior to treatment.[1]
Duration of Treatment The inhibitory effects of this compound on cell proliferation are time-dependent. Ensure an adequate incubation period, for example, 3 days.[1]
Drug Stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Resistance The sensitivity to this compound can vary between different cancer cell lines. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line.

Issue 2: No significant change in lactate production after this compound treatment.

Potential Cause Troubleshooting Step
Insufficient PGAM1 Inhibition Confirm that the concentration of this compound used is sufficient to inhibit PGAM1 activity. A concentration of 20 µM has been shown to significantly reduce lactate production.[1][6]
Metabolic Rescue The experimental medium may contain components that bypass the effects of PGAM1 inhibition. For instance, the presence of methyl-2-PG can rescue the decrease in lactate production caused by this compound.[6]
Assay Sensitivity Ensure that the lactate detection assay being used is sensitive enough to detect the expected changes.
Inconsistent In Vivo Results

Issue 3: Lack of tumor growth inhibition in xenograft models.

Potential Cause Troubleshooting Step
Inadequate Dosing Verify the dosage and administration route. A commonly used dosage is 100 mg/kg/day administered via intraperitoneal (i.p.) injection.[1][6]
Timing of Treatment Initiation Treatment should begin once the tumors are established. For example, starting treatment 6 days after the subcutaneous injection of cancer cells.[1]
Duration of the Study A treatment duration of at least 21 days is often required to observe significant effects on tumor growth.[1]
Drug Bioavailability Ensure proper formulation of this compound for in vivo administration to achieve adequate bioavailability.

Experimental Protocols

Cell Viability Assay

  • Seed 5x10^4 adherent cells (e.g., H1299) in a 6-well plate 24 hours before the experiment.

  • Treat the cells with the desired concentration of this compound (e.g., 20 µM).

  • Incubate the cells at 37°C for 3 days.[1]

  • Determine cell viability using a suitable method, such as the CellTiter96Aqueous One solution proliferation kit.[1]

Xenograft Mouse Model

  • Subcutaneously inject H1299 cells into the flank of nude mice.

  • Six days post-injection, divide the mice into a treatment group and a vehicle control group (n=8 per group).[1]

  • Administer this compound at a dose of 100 mg/kg/day via intraperitoneal injection to the treatment group for 21 days.[1]

  • Monitor and measure tumor growth throughout the treatment period.

  • At the end of the experiment, harvest and weigh the tumors.[1]

Visualizations

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) 3_PG 3-Phosphoglycerate PGAM1 PGAM1 3_PG->PGAM1 PPP_Flux PPP Flux 3_PG->PPP_Flux Inhibits 2_PG 2-Phosphoglycerate PGAM1->2_PG Lactate Lactate 2_PG->Lactate ... Glycolysis_Output Biosynthesis Biosynthesis (Lipids, RNA) PPP_Flux->Biosynthesis Cell_Proliferation Cell Proliferation Biosynthesis->Cell_Proliferation PGMI_004A This compound PGMI_004A->PGAM1 Inhibits Glycolysis_Output->PPP_Flux Supplies

Caption: this compound inhibits PGAM1, disrupting glycolysis and the PPP.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Cells Review Cell Seeding & Health Start->Check_Cells Check_Protocol Confirm Protocol Adherence (Incubation Time, Dosage) Start->Check_Protocol Check_Reagents Assess Reagent Stability Check_Concentration->Check_Reagents Analyze_Data Re-analyze Data Check_Cells->Analyze_Data Check_Protocol->Analyze_Data Check_Reagents->Analyze_Data Consult Consult Technical Support Analyze_Data->Consult

Caption: A logical workflow for troubleshooting inconsistent results.

References

minimizing PGMI-004A toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PGMI-004A, with a specific focus on minimizing potential toxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and cell-permeable small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] It inhibits the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3][4] This inhibition leads to an increase in intracellular 3-PG levels and a decrease in 2-PG levels.[3][4][5] The accumulation of 3-PG inhibits the pentose phosphate pathway (PPP), while the reduction in 2-PG downstream metabolites disrupts glycolysis and other biosynthetic pathways.[2][3] This metabolic disruption selectively hinders the proliferation of cancer cells, which are highly dependent on glycolysis for energy and biomass production (the Warburg effect).[3][5][6]

Q2: Does this compound exhibit toxicity in normal, non-cancerous cells?

Published studies have consistently shown that this compound exhibits minimal non-specific toxicity in a variety of normal, proliferating human cells.[1][3] This selectivity is attributed to the lower reliance of normal cells on the glycolytic pathway for energy production compared to cancer cells.[5]

Q3: What are the reported IC50 values for this compound?

The IC50 of this compound for the inhibition of PGAM1 is approximately 13.1 μM.[1][3] The inhibitory constant (Ki) has been determined to be 3.91 ± 2.50 μM, and the dissociation constant (Kd) for its interaction with PGAM1 is reported as 9.4 ± 2.0 μM and 7.2 ± 0.7 μM in different assays.[1]

Q4: What is the recommended concentration range for in vitro experiments?

Based on published data, a concentration of 20 μM has been effectively used to inhibit PGAM1 activity and decrease proliferation in various human cancer cell lines.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: Are there any known off-target effects of this compound?

Current research suggests that this compound is a specific inhibitor of PGAM1 with no obvious off-target effects reported.[3] However, as with any small molecule inhibitor, it is good practice to consider potential off-target effects and include appropriate controls in your experiments.

Troubleshooting Guide

This guide addresses potential issues related to unexpected toxicity when using this compound.

Issue Potential Cause Recommended Action
High toxicity observed in normal cell control group. 1. Incorrect concentration: The concentration of this compound may be too high for the specific normal cell line being used. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Cell culture conditions: Suboptimal cell culture conditions can sensitize cells to treatment.1. Perform a dose-response experiment: Determine the IC50 for your normal cell line to identify a non-toxic concentration range. Start with a lower concentration range than used for cancer cells. 2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent-only control. 3. Optimize cell culture: Ensure cells are healthy, within a low passage number, and at the appropriate confluency before treatment.
Inconsistent results or high variability in toxicity assays. 1. Inaccurate pipetting: Errors in serial dilutions or dispensing of this compound. 2. Cell seeding density: Inconsistent number of cells seeded per well. 3. Assay timing: Variations in the incubation time with this compound or the assay reagent.1. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use fresh pipette tips for each dilution and dispensing step. 2. Standardize cell seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize before adding the compound. 3. Maintain consistent timing: Adhere strictly to the planned incubation times for both the compound and the assay reagents.
This compound appears to be more toxic to normal cells than expected. 1. Metabolic state of normal cells: Certain normal cells under specific culture conditions might exhibit higher rates of glycolysis, making them more susceptible. 2. Lot-to-lot variability of this compound: Differences in the purity or activity of the compound between batches.1. Characterize your normal cell line: Assess the baseline glycolytic rate of your normal cells. Consider using a different normal cell line with a more typical metabolic profile as a control. 2. Qualify new batches of this compound: When starting with a new batch of the compound, perform a quality control experiment to confirm its activity and compare it to previous batches.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Toxicity of this compound

ParameterValueCell Lines/ConditionsReference
PGAM1 IC50 13.1 μMPurified human PGAM1 protein[1][3]
Ki 3.91 ± 2.50 μMDixon plot analysis[1]
Kd 9.4 ± 2.0 μM / 7.2 ± 0.7 μMProtein-ligand interaction assays[1]
Effective in vitro concentration 20 μMH1299 human lung cancer cells[1]
Normal Cell Proliferation No significant decreaseHuman Dermal Fibroblasts (HDF), Human Foreskin Fibroblasts (HFF), HaCaT keratinocyte cells, PIG1 melanocyte cells[1]
Normal Blood Cell Viability No toxicityPeripheral blood cells and CD34+ cells from healthy human donors[3]

Table 2: In Vivo Administration of this compound

ParameterValueAnimal ModelReference
Dosage 100 mg/kg/dayNude mice with H1299 xenografts[1][3]
Administration Route Intraperitoneal (i.p.) injectionNude mice[1][3]
Treatment Duration 21 daysNude mice[1]
Toxicity Well-toleratedNude mice[3]

Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on both normal and cancer cell lines.

  • Materials:

    • 96-well cell culture plates

    • Cell lines of interest (e.g., H1299 and a normal fibroblast line)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to determine if cell death is occurring via apoptosis.

  • Materials:

    • 6-well cell culture plates

    • Cell lines of interest

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Visualizations

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway 3-PG 3-PG PGAM1 PGAM1 3-PG->PGAM1 Substrate 6PGD 6PGD 3-PG->6PGD Inhibits 2-PG 2-PG PGAM1->2-PG Product PPP_Products Biosynthesis (NADPH, Ribose-5P) 6PGD->PPP_Products This compound This compound This compound->PGAM1

Caption: Mechanism of this compound action on glycolysis and the pentose phosphate pathway.

Troubleshooting_Workflow start Unexpected Toxicity in Normal Cells check_conc Verify this compound Concentration start->check_conc check_solvent Check Solvent Toxicity check_conc->check_solvent No dose_response Perform Dose-Response Curve check_conc->dose_response Yes check_culture Assess Cell Health & Culture Conditions check_solvent->check_culture No solvent_control Run Solvent-Only Control check_solvent->solvent_control Yes optimize_culture Optimize Seeding Density & Passage Number check_culture->optimize_culture Yes resolve Toxicity Minimized dose_response->resolve solvent_control->resolve optimize_culture->resolve

Caption: Troubleshooting workflow for unexpected toxicity of this compound in normal cells.

References

Technical Support Center: Overcoming Resistance to PGMI-004A in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing PGMI-004A, a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable small molecule that inhibits the enzymatic activity of PGAM1.[1] PGAM1 is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3] By inhibiting PGAM1, this compound leads to an accumulation of 3-PG and a depletion of 2-PG. This disruption in glycolysis subsequently inhibits the pentose phosphate pathway (PPP) and other biosynthetic processes that are vital for cancer cell proliferation and tumor growth.[2][3]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct, experimentally confirmed resistance mechanisms to this compound are not yet extensively documented in the literature, several potential mechanisms can be hypothesized based on known principles of drug resistance in cancer:

  • Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to bypass the glycolytic block. This could involve increased reliance on alternative energy sources like fatty acid oxidation or glutaminolysis.

  • Target Overexpression or Mutation: Increased expression of the PGAM1 protein could titrate out the inhibitor, requiring higher concentrations for a therapeutic effect. Alternatively, mutations in the PGAM1 gene could alter the drug-binding site, reducing the affinity of this compound for its target.

  • Increased Drug Efflux: Cancer cells might upregulate the expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that can actively pump drugs out of the cell, thereby reducing the intracellular concentration of this compound.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways that promote survival and proliferation, compensating for the metabolic stress induced by this compound.

Q3: Are there next-generation PGAM1 inhibitors that may be more effective or overcome resistance?

Yes, a novel allosteric inhibitor of PGAM1, named HKB99, has been developed.[4] HKB99 has shown greater potency compared to this compound and has the ability to inhibit non-metabolic functions of PGAM1, such as its role in cell migration.[4] Notably, HKB99 has been shown to overcome resistance to other targeted therapies like erlotinib in non-small-cell lung cancer.[4]

Q4: Can this compound be used in combination with other therapies?

Combining this compound with other anticancer agents is a promising strategy. For instance, since upregulation of PGAM1 is associated with resistance to taxanes like paclitaxel, co-administration of this compound could potentially re-sensitize resistant tumors to these conventional chemotherapies.[5] Furthermore, combining this compound with inhibitors of other metabolic pathways or with targeted therapies could create synthetic lethal effects and prevent the emergence of resistance.

Troubleshooting Guides

Problem 1: Decreased or no observable effect of this compound on cancer cell viability.
Possible Cause Suggested Solution
Suboptimal Drug Concentration Determine the IC50 value for your specific cell line using a dose-response curve. IC50 values can vary between cell lines.
Cell Line Insensitivity Some cancer cell lines may be inherently less dependent on glycolysis and therefore less sensitive to PGAM1 inhibition. Consider using a positive control cell line known to be sensitive to this compound (e.g., H1299, MDA-MB-231).[1]
Drug Inactivity Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh stock solutions and use them within the recommended timeframe.
Development of Resistance If you observe a gradual loss of efficacy over time, your cells may be developing resistance. Refer to the "Investigating this compound Resistance" section below for experimental guidance.
Problem 2: Inconsistent results in metabolic assays after this compound treatment.
Possible Cause Suggested Solution
Variability in Cell Culture Conditions Maintain consistent cell density, passage number, and media composition for all experiments. Metabolic states can be highly sensitive to culture conditions.
Timing of the Assay The metabolic effects of this compound are time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing changes in metabolites or metabolic flux.
Assay Sensitivity Ensure that your metabolic assay is sensitive enough to detect the expected changes. Validate your assay with appropriate positive and negative controls.

Data Presentation

Table 1: Reported IC50 Values for this compound in Sensitive Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H1299Lung Cancer~13.1
MDA-MB-231Breast CancerNot specified, but effective
Molm14Acute Myeloid LeukemiaNot specified, but effective
212LNHead and Neck CancerNot specified, but effective

Data compiled from publicly available research.[1]

Table 2: Hypothetical Comparison of this compound IC50 in Sensitive vs. Resistant Cells

Cell LineStatusHypothetical IC50 (µM)
Parental Cell LineSensitive15
Resistant SubcloneResistant> 100

This table illustrates the expected shift in IC50 upon the development of resistance.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line
  • Initial Treatment: Culture the parental cancer cell line in media containing this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate. This is typically done in a stepwise manner, increasing the dose by 1.5 to 2-fold at each step.

  • Sub-culturing: Continue to sub-culture the surviving cells in the presence of the selective pressure (this compound).

  • Isolation of Resistant Clones: Once a population of cells is able to proliferate steadily at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Expand the resistant clones and confirm their resistance by re-determining the IC50 of this compound and comparing it to the parental cell line.

Protocol 2: Assessment of PGAM1 Expression by Western Blot
  • Cell Lysis: Lyse both parental (sensitive) and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGAM1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the relative expression of PGAM1 between sensitive and resistant cells.

Protocol 3: Measurement of Lactate Production
  • Cell Culture: Seed an equal number of sensitive and resistant cells in a 96-well plate and treat with or without this compound.

  • Sample Collection: After the desired incubation period, collect the cell culture supernatant.

  • Lactate Assay: Use a commercial lactate assay kit or a colorimetric method based on lactate dehydrogenase (LDH) activity.

    • In a new 96-well plate, add the collected supernatant.

    • Add a reaction mixture containing LDH and NAD+. LDH will catalyze the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.

    • The increase in NADH can be measured by absorbance at 340 nm or through a coupled enzymatic reaction that produces a colored or fluorescent product.

  • Standard Curve: Generate a standard curve using known concentrations of lactate to quantify the amount of lactate in the samples.

  • Normalization: Normalize the lactate concentration to the cell number or total protein content in each well.

Visualizations

PGMI_004A_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_downstream Downstream Effects Glucose Glucose 3-PG 3-PG Glucose->3-PG Multiple Steps PGAM1 PGAM1 3-PG->PGAM1 2-PG 2-PG PGAM1->2-PG Catalyzes Pyruvate Pyruvate 2-PG->Pyruvate Multiple Steps PPP Pentose Phosphate Pathway 2-PG->PPP Influences Biosynthesis Nucleotide & Lipid Synthesis 2-PG->Biosynthesis Influences This compound This compound This compound->PGAM1 Inhibits Cell_Proliferation Cell Proliferation PPP->Cell_Proliferation Supports Biosynthesis->Cell_Proliferation Supports

Caption: Mechanism of action of this compound.

Resistance_Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Drug Verify Drug Integrity and Concentration Start->Check_Drug Investigate_Resistance Investigate Potential Resistance Mechanisms Check_Drug->Investigate_Resistance Drug is OK Metabolic_Analysis Metabolic Reprogramming (e.g., Metabolic Flux Analysis) Investigate_Resistance->Metabolic_Analysis Target_Analysis Target Alteration (e.g., Western Blot, Sequencing) Investigate_Resistance->Target_Analysis Efflux_Analysis Drug Efflux (e.g., Efflux Pump Assay) Investigate_Resistance->Efflux_Analysis Develop_Strategy Develop Strategy to Overcome Resistance Metabolic_Analysis->Develop_Strategy Target_Analysis->Develop_Strategy Efflux_Analysis->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy NextGen_Inhibitor Use Next-Generation Inhibitor (e.g., HKB99) Develop_Strategy->NextGen_Inhibitor

Caption: Troubleshooting workflow for this compound resistance.

References

stability of PGMI-004A in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PGMI-004A, a potent inhibitor of phosphoglycerate mutase 1 (PGAM1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[3][4] By inhibiting PGAM1, this compound disrupts glycolysis and downstream biosynthetic pathways, such as the pentose phosphate pathway (PPP), leading to reduced cancer cell proliferation and tumor growth.[5][6][7]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are provided in the table below.[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][8] For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, you would dissolve 0.46338 mg of this compound in 1 mL of DMSO. If you notice any precipitation, gentle warming and vortexing can aid in complete dissolution. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Q4: I am observing unexpected or inconsistent results in my cell-based assays. What could be the issue?

A4: Inconsistent results can arise from several factors, including compound stability, solubility issues, or off-target effects. Ensure your stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. If solubility in your final assay medium is a concern, consider using a lower final concentration of DMSO or using a formulation with solubilizing agents like Cremophor EL, PEG300, and Tween-80 for in vivo studies.[1] It is also advisable to include appropriate vehicle controls in all experiments. For troubleshooting off-target effects, using a structurally different PGAM1 inhibitor as a control can help confirm that the observed phenotype is due to PGAM1 inhibition.

Q5: Can this compound be used in animal studies?

A5: Yes, this compound has been used in in vivo xenograft models.[1][6] A common administration route is intraperitoneal (i.p.) injection.[1][8] The formulation for in vivo use may require specific solubilizing agents. One reported formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[1]

Stability of this compound

While specific quantitative data on the stability of this compound under various pH, temperature, and light conditions are not extensively published, the following tables summarize the recommended storage conditions to ensure its integrity.

Table 1: Storage Conditions for this compound Powder [1][2]

ConditionTemperatureDuration
Long-term-20°C3 years
Short-term4°C2 years

Table 2: Storage Conditions for this compound in Solvent (e.g., DMSO) [1][2]

ConditionTemperatureDuration
Long-term-80°C6 months
Short-term-20°C1 month

Troubleshooting Guide

Issue 1: Low Potency or Lack of Expected Biological Effect

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that this compound has been stored correctly as per the guidelines in Tables 1 and 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 2: Poor Solubility in Assay Medium.

    • Solution: Although soluble in DMSO, this compound may precipitate in aqueous media. Minimize the final DMSO concentration in your assay (typically <0.5%). If precipitation is observed, try preparing fresh dilutions and adding them to the assay medium with vigorous mixing. For in vivo preparations, use of surfactants and co-solvents is recommended.[1]

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The dependence on the glycolytic pathway can vary between different cell lines. Confirm the expression and activity of PGAM1 in your cell line of interest. Consider using a positive control cell line known to be sensitive to PGAM1 inhibition.

Issue 2: High Variability Between Replicates

  • Possible Cause 1: Incomplete Dissolution of this compound.

    • Solution: Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing can assist with this. When preparing working solutions, ensure thorough mixing before adding to the assay plates.

  • Possible Cause 2: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.

  • Possible Cause 3: Edge Effects in Plate-Based Assays.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile buffer or medium.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard cell viability assay procedures and information found in product datasheets.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

In Vivo Administration Protocol for Xenograft Mouse Model

This protocol is based on previously published studies using this compound in mice.[1][8]

  • Animal Model: Use immunodeficient mice (e.g., nude mice) subcutaneously injected with a suitable cancer cell line (e.g., H1299).

  • Compound Preparation: Prepare the dosing solution of this compound. A formulation that has been used is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration should be calculated based on the desired dose (e.g., 100 mg/kg/day) and the average weight of the mice.

  • Administration: Administer the this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection daily.

  • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., every 3 days). Also, monitor the body weight and general health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.

Visualizations

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_serine_synthesis Serine Biosynthesis Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps Ribose5P Ribose5P G6P->Ribose5P Oxidative PPP F16BP F16BP F6P->F16BP Multiple Steps GAP_DHAP GAP_DHAP F16BP->GAP_DHAP Multiple Steps BPG13 BPG13 GAP_DHAP->BPG13 Multiple Steps PG3 3-Phosphoglycerate BPG13->PG3 Multiple Steps PG3->Ribose5P Inhibits 6PGD Serine Serine PG3->Serine Multiple Steps PGAM1 PGAM1 PG3->PGAM1 Nucleotide_Synthesis Nucleotide_Synthesis Ribose5P->Nucleotide_Synthesis Leads to PG2 2-Phosphoglycerate PGAM1->PG2 PG2->Serine Activates PHGDH PEP PEP PG2->PEP Enolase PGMI004A This compound PGMI004A->PGAM1 Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: PGAM1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (DMSO) dilute_compound Prepare Serial Dilutions prep_stock->dilute_compound prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells dilute_compound->treat_cells incubate Incubate for 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: In Vitro Cell Viability Assay Workflow.

Troubleshooting_Guide cluster_compound Compound-related Issues cluster_assay Assay-related Issues cluster_offtarget Off-Target Effects start Problem: Inconsistent or Unexpected Results check_storage Verify Storage Conditions start->check_storage check_cells Confirm Cell Health & PGAM1 Expression start->check_cells secondary_inhibitor Use Structurally Different Inhibitor start->secondary_inhibitor check_solubility Assess Solubility in Medium check_storage->check_solubility fresh_dilutions Prepare Fresh Dilutions check_solubility->fresh_dilutions vehicle_control Include Proper Vehicle Controls check_cells->vehicle_control optimize_conc Optimize Compound Concentration vehicle_control->optimize_conc rescue_experiment Perform Rescue Experiment secondary_inhibitor->rescue_experiment

Caption: Logical Troubleshooting Flow for this compound Experiments.

References

Technical Support Center: Troubleshooting PGMI-004A Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when using the phosphoglycerate mutase 1 (PGAM1) inhibitor, PGMI-004A, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a potent small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] It is utilized in cancer research to study the effects of inhibiting glycolysis on tumor growth and cellular biosynthesis.[2][3] By inhibiting PGAM1, this compound leads to a decrease in 2-phosphoglycerate (2-PG) and an increase in 3-phosphoglycerate (3-PG), which can subsequently impact the pentose phosphate pathway (PPP) and nucleotide and lipid biosynthesis.[2][3]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

Precipitation in cell culture media upon the addition of a small molecule inhibitor like this compound can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many small molecules, likely has limited solubility in aqueous solutions such as cell culture media.[4]

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific medium being used.[4]

  • Improper Dilution Technique: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the medium can cause localized high concentrations, leading to immediate precipitation.[4]

  • Media Composition: Interactions between this compound and components in the cell culture medium, such as salts, proteins (if using serum), and metal ions, can lead to the formation of insoluble complexes.[5][6]

  • Temperature and pH Shifts: Changes in temperature (e.g., adding cold stock solution to warm media) and pH instability can affect the solubility of this compound and other media components.[6]

Q3: Is the precipitate harmful to my cells?

Yes, precipitates can be detrimental to cell health. They can alter the composition of the media by removing essential nutrients and other desirable components through processes like chelation.[6] The precipitate itself can also be directly toxic to cells or interfere with cellular assays, particularly those involving imaging.[6]

Troubleshooting Guide

If you encounter precipitation after adding this compound to your cell culture medium, follow this step-by-step troubleshooting guide.

Step 1: Review Your Stock Solution Preparation and Handling

The first step is to ensure the this compound stock solution is prepared and stored correctly.

  • Solvent Selection: this compound is highly soluble in DMSO (≥ 50 mg/mL).[1] Ensure you are using a high-purity, sterile DMSO to prepare your stock solution.

  • Storage: Store the this compound powder and stock solutions as recommended by the manufacturer. Typically, powder is stored at -20°C for long-term storage.[1] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

  • Freshness: Whenever possible, use freshly prepared stock solutions to minimize the risk of degradation.[4]

Step 2: Optimize the Dilution Technique

The method of diluting the concentrated DMSO stock into the aqueous cell culture medium is critical.

  • Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[4]

  • Slow, Drop-wise Addition: While gently swirling or vortexing the medium, add the stock solution drop-wise and slowly.[4] This facilitates rapid dispersion and prevents localized supersaturation.

  • Increase Medium Volume: If feasible, add the DMSO stock to a larger volume of medium to achieve a more gradual dilution.[4]

Step 3: Evaluate the Final Concentration and Media Formulation

If precipitation persists, the issue may be related to the final concentration or the media composition.

  • Determine the Solubility Limit: Perform a solubility test in your specific cell culture medium. Prepare serial dilutions of this compound and observe the concentration at which precipitation occurs.

  • Lower the Final Concentration: If your target concentration is near the solubility limit, consider using a lower, yet still effective, concentration. The IC50 for this compound's inhibition of PGAM1 is approximately 13.1 μM.[1][2]

  • Serum Concentration: If you are using a serum-containing medium, consider reducing the serum percentage, as proteins can sometimes contribute to compound precipitation.[4]

  • Chemically Defined Media: Using a chemically defined or serum-free medium can improve consistency and reduce the risk of variability and precipitation caused by undefined components in serum.[7]

Step 4: Control Environmental Factors

Maintaining a stable environment is crucial for preventing precipitation.

  • Maintain Proper pH: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).[8] Fluctuations in pH can affect the solubility of media components.

  • Ensure Proper Humidification: Maintain proper humidity levels in the incubator to prevent evaporation from culture vessels, which can lead to an increase in the concentration of all media components, including this compound.[5][6]

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight 463.38 g/mol [1]
This compound IC50 (PGAM1) 13.1 μM[1][2]
This compound Solubility in DMSO ≥ 50 mg/mL (107.90 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, high-purity sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a biosafety cabinet), weigh the desired amount of this compound powder. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Gently vortex or sonicate for a few minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can also aid dissolution.[4] d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials: Pre-warmed (37°C) cell culture medium, this compound stock solution (from Protocol 1).

  • Procedure: a. Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your culture medium. b. In a sterile tube, add the required volume of pre-warmed cell culture medium. c. While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop. d. Visually inspect the medium for any signs of precipitation. e. Add the final this compound-containing medium to your cell culture vessel.

Visualizations

start Precipitation Observed in Cell Culture Media check_stock Step 1: Review Stock Solution Preparation start->check_stock check_dilution Step 2: Optimize Dilution Technique check_stock->check_dilution Stock OK no_solution Issue Persists: Contact Technical Support check_stock->no_solution Stock Issue Unresolved check_concentration Step 3: Evaluate Final Concentration & Media check_dilution->check_concentration Dilution OK check_dilution->no_solution Dilution Issue Unresolved check_environment Step 4: Control Environmental Factors check_concentration->check_environment Concentration/Media OK check_concentration->no_solution Concentration/Media Issue Unresolved solution Precipitation Resolved check_environment->solution Environment OK check_environment->no_solution Environmental Issue Unresolved glucose Glucose g6p Glucose-6-Phosphate glucose->g6p glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway (PPP) g6p->ppp three_pg 3-Phosphoglycerate (3-PG) glycolysis->three_pg biosynthesis Nucleotide & Lipid Biosynthesis ppp->biosynthesis pgam1 PGAM1 three_pg->pgam1 two_pg 2-Phosphoglycerate (2-PG) pgam1->two_pg pyruvate Pyruvate two_pg->pyruvate pgmi004a This compound pgmi004a->pgam1 precipitation Precipitation of this compound cause1 Low Aqueous Solubility cause1->precipitation cause2 High Final Concentration cause2->precipitation cause3 Improper Dilution cause3->precipitation cause4 Media Component Interactions cause4->precipitation cause5 Temperature/pH Shifts cause5->precipitation

References

appropriate vehicle control for PGMI-004A in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate vehicle control for in vivo experiments using the phosphoglycerate mutase 1 (PGAM1) inhibitor, PGMI-004A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] this compound allosterically inhibits PGAM1, leading to a decrease in the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3][4][5] This inhibition results in an accumulation of 3-PG and a reduction of 2-PG, which in turn suppresses glycolysis and the pentose phosphate pathway (PPP), thereby impeding cancer cell proliferation and tumor growth.[2][3][4][5][6]

Q2: What are the recommended vehicle controls for in vivo studies with this compound?

A2: Due to its solubility characteristics, this compound requires a specific vehicle for in vivo administration. Several formulations have been documented to achieve either a clear solution or a suspension. The choice of vehicle will depend on the desired concentration and route of administration. Please refer to the vehicle formulation table below for detailed options.

Q3: Has this compound been used in animal models?

A3: Yes, this compound has been successfully used in xenograft nude mice models to assess its anti-tumor efficacy.[2] In these studies, this compound was administered via daily intraperitoneal (i.p.) injection and was shown to significantly decrease tumor growth and size compared to the vehicle control group.[2] A well-tolerated dose was found to be 100 mg/kg/day.[2]

Q4: What is the purpose of a vehicle control in my experiment?

A4: A vehicle control group is essential in in vivo studies to distinguish the pharmacological effects of the test compound (this compound) from any potential effects of the solvent or carrier used to deliver it.[7][8] This group receives the same vehicle formulation without the active compound, administered in the same manner and volume as the treatment group.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen vehicle.

  • Solution 1: Check the recommended solvent concentrations. Ensure the proportions of each solvent in your vehicle formulation are accurate. Refer to the data table below for tested formulations.

  • Solution 2: Use sonication. For suspension formulations, such as those containing Cremophor EL, ultrasonic treatment is necessary to ensure a homogenous mixture.[9]

  • Solution 3: Gentle warming. For some formulations, gently warming the solution to 37°C may aid in dissolution.[10]

  • Solution 4: Consider an alternative vehicle. If solubility issues persist, consider trying one of the alternative clear solution formulations provided in the table below.

Issue 2: The vehicle control group is showing unexpected physiological effects.

  • Solution 1: Review the components of your vehicle. Some components, like DMSO or Cremophor EL, can have their own biological effects, especially at higher concentrations. Ensure you are using the lowest effective concentration.

  • Solution 2: Consult historical data. If available, compare the results from your vehicle control group to historical data from animals that received only saline or no treatment to identify any anomalies.

  • Solution 3: Ensure proper preparation. Improperly prepared or stored vehicle solutions can lead to degradation or contamination, which may cause adverse effects. Always prepare fresh solutions for your experiments.

Data Presentation

Table 1: Recommended In Vivo Vehicle Formulations for this compound

Formulation ComponentsAchievable SolubilitySolution TypeNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.49 mM)Clear SolutionAdd each solvent one by one in the specified order.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.49 mM)Clear SolutionAdd each solvent one by one.
15% Cremophor EL, 85% Saline16.67 mg/mL (35.97 mM)Suspended SolutionRequires ultrasonic treatment to form a suspension.

Experimental Protocols

Protocol 1: Preparation of this compound in a Clear Solution Vehicle

  • Vehicle Preparation:

    • To prepare 10 mL of the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), sequentially add the following to a sterile conical tube:

      • 1 mL of DMSO

      • 4 mL of PEG300

      • 0.5 mL of Tween-80

      • 4.5 mL of sterile saline

    • Vortex thoroughly after the addition of each component to ensure a homogenous mixture.

  • This compound Formulation:

    • Weigh the required amount of this compound powder.

    • Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., ≥ 2.08 mg/mL).

    • Vortex until the this compound is completely dissolved. The resulting formulation should be a clear solution.

Protocol 2: Preparation of this compound in a Suspension Vehicle

  • Vehicle Preparation:

    • To prepare 10 mL of the vehicle (15% Cremophor EL, 85% Saline), add 1.5 mL of Cremophor EL to 8.5 mL of sterile saline in a sterile conical tube.

    • Vortex vigorously to mix.

  • This compound Formulation:

    • Weigh the required amount of this compound powder.

    • Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., 16.67 mg/mL).

    • Vortex the mixture and then place it in an ultrasonic bath until a uniform suspension is achieved. Visually inspect for any large particles before administration.

Visualizations

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) G6P Glucose-6-Phosphate ThreePG 3-Phosphoglycerate (3-PG) G6P->ThreePG Multiple Steps SixPGD 6PGD G6P->SixPGD Enters PPP ThreePG->SixPGD Inhibits PGAM1 PGAM1 ThreePG->PGAM1 TwoPG 2-Phosphoglycerate (2-PG) Pyruvate Pyruvate TwoPG->Pyruvate Multiple Steps NADPH NADPH SixPGD->NADPH Biosynthesis Biosynthesis (Lipids, RNA) NADPH->Biosynthesis PGAM1->TwoPG PGMI004A This compound PGMI004A->PGAM1

Caption: Mechanism of Action of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_treatment In Vivo Treatment Phase cluster_analysis Analysis Phase prep_vehicle Prepare Vehicle Control vehicle_group Vehicle Control Group prep_vehicle->vehicle_group prep_drug Prepare this compound Formulation treatment_group This compound Group prep_drug->treatment_group animal_model Xenograft Mouse Model grouping Randomize into Groups animal_model->grouping grouping->vehicle_group grouping->treatment_group administration Daily I.P. Injection vehicle_group->administration treatment_group->administration monitoring Monitor Tumor Growth administration->monitoring endpoint Endpoint: Tumor Resection monitoring->endpoint comparison Compare Tumor Size & PGAM1 Activity endpoint->comparison

Caption: Experimental Workflow for this compound In Vivo Studies.

References

Validation & Comparative

A Comparative Analysis of PGMI-004A and Other Phosphoglycerate Mutase 1 (PGAM1) Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the efficacy and experimental backing of prominent PGAM1 inhibitors.

The glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1) has emerged as a significant target in cancer therapy due to its pivotal role in coordinating glycolysis and biosynthesis, processes essential for rapid tumor growth.[1] Inhibition of PGAM1 disrupts these metabolic pathways, leading to decreased cancer cell proliferation and tumor progression.[1] This guide provides a comparative analysis of the efficacy of a well-characterized PGAM1 inhibitor, PGMI-004A, against other notable inhibitors, supported by experimental data.

Quantitative Efficacy of PGAM1 Inhibitors

The inhibitory potential of various compounds against PGAM1 has been quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibitory constant (Ki). A summary of these values for this compound and other key inhibitors is presented below.

InhibitorIC50KdKiCell Lines Tested / Notes
This compound ~13.1 µM[2][3]7.2 ± 0.7 µM[2][4]3.91 ± 2.50 µM[3][5]Enzymatic assay.
18.62 ± 2.24 µM[6]9.4 ± 2.0 µM[3][5]Enzymatic assay.
HKB99 0.79 µM (PC9)[7]Not ReportedNot ReportedCell-based assay (NSCLC). Reported to be 8- to 22-fold more potent than this compound.[8]
1.22 µM (HCC827)[7]
1.34 µM (H1975)[7]
5.62 µM (A549)[7]
1.020 µM (HCC827ER)[5]Erlotinib-resistant NSCLC cells.
1.705 µM (HCC827)[5]
KH3 105 nM[4]890 nM[4]Not ReportedAllosteric inhibitor.
Xanthone Derivatives
Compound 15h2.1 µM[9]Not ReportedNot ReportedN-xanthone benzenesulfonamide.
Compound 9m5.5 ± 1.1 µM[9]Not ReportedNot ReportedBiphenyl-substituted xanthone.
α-mangostin7.2 µM[10]Not ReportedNot ReportedNatural xanthone derivative.
γ-mangostin1.2 µM[10]Not ReportedNot ReportedNatural xanthone derivative.
Epigallocatechin Gallate (EGCG) 0.49 ± 0.17 µM[6]Not ReportedNot ReportedNatural polyphenol, reported to be over 30 times more potent than this compound.[6]
MJE3 33 µM[11]Not ReportedNot ReportedCell-permeable inhibitor of human breast carcinoma cell proliferation.[11]

Signaling Pathways and Cellular Effects

Inhibition of PGAM1 by compounds like this compound leads to a cascade of cellular events stemming from the alteration of key metabolite levels. The primary mechanism involves the accumulation of 3-phosphoglycerate (3-PG) and the depletion of 2-phosphoglycerate (2-PG).[1][2] This imbalance directly impacts major metabolic and signaling pathways.

PGAM1_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects 3-PG 3-PG PGAM1 PGAM1 3-PG->PGAM1 PPP_Flux Pentose Phosphate Pathway (PPP) Flux 3-PG->PPP_Flux Inhibits (via 6-PGD) 2-PG 2-PG PGAM1->2-PG Biosynthesis Nucleotide, Amino Acid, Lipid Synthesis 2-PG->Biosynthesis Promotes This compound This compound This compound->PGAM1 Inhibits PPP_Flux->Biosynthesis Cell_Proliferation Cell Proliferation Biosynthesis->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis Enzyme_Assay PGAM1 Enzyme Activity Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Xenograft_Model Establish Xenograft Tumor Model Enzyme_Assay->Xenograft_Model Promising candidates progress to in vivo testing IC50_Calc Calculate IC50 Cell_Assay->IC50_Calc Treatment Inhibitor Treatment Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Tumor_Growth_Inhibition Determine Tumor Growth Inhibition Tumor_Measurement->Tumor_Growth_Inhibition

References

A Head-to-Head Comparison of PGMI-004A and MJE3 for Phosphoglycerate Mutase 1 (PGAM1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent small-molecule inhibitors of Phosphoglycerate Mutase 1 (PGAM1): PGMI-004A and MJE3. PGAM1 is a critical enzyme in the glycolytic pathway, and its inhibition represents a promising therapeutic strategy in oncology by disrupting cancer cell metabolism.[1][2] This document summarizes their mechanisms of action, presents available experimental data for performance comparison, details relevant experimental protocols, and provides visual diagrams of the PGAM1 signaling pathway and experimental workflows.

Executive Summary

This compound and MJE3 are both inhibitors of the glycolytic enzyme PGAM1, which catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[3][4] While both compounds effectively inhibit PGAM1 and suppress cancer cell proliferation, they exhibit distinct mechanisms of action. This compound is a reversible, allosteric inhibitor, whereas MJE3 acts as a cell-permeable, covalent inhibitor that specifically targets Lysine-100 in the active site of PGAM1.[3][4][5][6] The available data suggests that this compound has a lower IC50 value in enzymatic assays, indicating higher potency in a cell-free system. However, the choice between these inhibitors may depend on the specific research or therapeutic context, considering factors like desired duration of inhibition and potential for off-target effects.

Data Presentation

The following tables summarize the available quantitative data for this compound and MJE3 based on published literature.

Table 1: In Vitro Efficacy and Binding Affinity

ParameterThis compoundMJE3Reference
IC50 13.1 µM33 µM (in human breast cancer cells)[7][8][9]
Ki 3.91 µMNot Reported[7][8]
Kd 7.2 - 9.4 µMNot Reported[7][8][10]

Table 2: Mechanism of Action and Cellular Effects

FeatureThis compoundMJE3Reference
Mechanism of Action Allosteric, non-competitive with 3-PGCovalent modification of Lysine-100[3][4][5][6]
Cellular Effects Decreased glycolysis, decreased Pentose Phosphate Pathway (PPP) flux, reduced biosynthesis of lipids and RNA, attenuated cell proliferation and tumor growth.[3][5][7][10]Inhibition of glycolysis, anti-proliferative effects in human breast cancer cells.[3][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and MJE3 are provided below.

PGAM1 Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring PGAM1 activity in a coupled enzyme assay.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and MJE3 against PGAM1.

Materials:

  • Recombinant human PGAM1 enzyme

  • 3-phosphoglycerate (3-PG) substrate

  • Enolase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, enolase, PK, LDH, PEP, and NADH.

  • Add the PGAM1 enzyme to the reaction mixture.

  • Add varying concentrations of the inhibitor (this compound or MJE3) to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, 3-PG.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of PGAM1 inhibitors on cancer cell proliferation.[6][7][12][13]

Objective: To evaluate the cytotoxic or cytostatic effects of this compound and MJE3 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H1299, MDA-MB-231)

  • Complete cell culture medium

  • This compound and MJE3

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or MJE3. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI50).

Mandatory Visualization

PGAM1 Signaling Pathway

PGAM1_Signaling_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PGAM1 PGAM1 PG3->PGAM1 PG3->PPP Inhibits PG2 2-Phosphoglycerate PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Biosynthesis Biosynthesis (Lipids, Nucleotides) Pyruvate->Biosynthesis PGAM1->PG2 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PI3K_Akt_mTOR->PGAM1 Upregulates

Caption: PGAM1's central role in glycolysis and its impact on downstream metabolic pathways.

Experimental Workflow: PGAM1 Inhibition Assays

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme_Prep Prepare Reaction Mix (PGAM1, Coupled Enzymes) Inhibitor_Add Add Inhibitor (this compound or MJE3) Enzyme_Prep->Inhibitor_Add Substrate_Add Add Substrate (3-PG) & Start Reaction Inhibitor_Add->Substrate_Add Measure_Absorbance Measure Absorbance at 340 nm (NADH Oxidation) Substrate_Add->Measure_Absorbance IC50_Calc Calculate IC50 Measure_Absorbance->IC50_Calc Cell_Seeding Seed Cancer Cells in 96-well Plate Inhibitor_Treatment Treat with Inhibitor (this compound or MJE3) Cell_Seeding->Inhibitor_Treatment Incubation Incubate for 48-72h Inhibitor_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measure_Viability Measure Absorbance at 570 nm MTT_Assay->Measure_Viability GI50_Calc Calculate GI50 Measure_Viability->GI50_Calc

Caption: Workflow for determining the inhibitory potential of compounds on PGAM1.

References

A Head-to-Head Comparison: PGMI-004A and EGCG in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of preclinical cancer research, the targeting of metabolic pathways and key signaling cascades has emerged as a promising strategy for the development of novel therapeutics. This guide provides a detailed comparison of two compounds at the forefront of this research: PGMI-004A, a synthetic small molecule inhibitor, and Epigallocatechin-3-gallate (EGCG), a natural polyphenol found in green tea. Both have been identified as inhibitors of Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme, yet their broader mechanisms and experimental profiles exhibit notable differences.

Executive Summary

This comparison guide is intended for researchers, scientists, and drug development professionals. It offers an objective analysis of this compound and EGCG, focusing on their performance as inhibitors of PGAM1 and their broader anti-cancer activities. The guide summarizes key quantitative data, details experimental methodologies for cited studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and EGCG based on available preclinical data.

ParameterThis compoundEGCGReference
Target Phosphoglycerate Mutase 1 (PGAM1)Phosphoglycerate Mutase 1 (PGAM1), EGFR, HER2/3, PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and others[1][2][3][4]
IC50 (PGAM1 inhibition) 13.1 µM - 18.62 µM0.49 ± 0.17 µM[5][6]
Kd (Binding Affinity to PGAM1) 7.2 ± 0.7 µM - 54.8 µM0.78 µM[5][6]
Cellular Potency (2-PG reduction) Effective at 20 µMApparent inhibition at 80 µM[6]
In Vivo Efficacy (Xenograft Model) Significant tumor growth reduction at 100 mg/kg/dayData on specific PGAM1-related in vivo efficacy is less direct[7][8]

Table 1: Comparative Quantitative Data for this compound and EGCG.

Mechanism of Action and Specificity

This compound is a selective inhibitor of the glycolytic enzyme PGAM1.[1] Its mechanism of action is well-defined, leading to a reduction in glycolysis and the pentose phosphate pathway (PPP) flux, thereby hindering cancer cell proliferation and tumor growth.[1][9]

EGCG, while also an inhibitor of PGAM1, demonstrates a broader spectrum of activity.[6] It has been shown to modulate multiple signaling pathways implicated in cancer, including those mediated by EGFR, HER2, HER3, PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT.[3][4][10] This multi-targeted approach may offer advantages in overcoming resistance mechanisms but also presents challenges in terms of specificity and potential off-target effects.[11]

In Vitro and In Vivo Efficacy

In biochemical assays, EGCG is a more potent inhibitor of PGAM1 than this compound, as evidenced by its lower IC50 and Kd values.[6] However, in cellular assays, higher concentrations of EGCG are required to achieve a similar effect to this compound in reducing intracellular 2-phosphoglycerate (2-PG) levels, a direct downstream product of PGAM1 activity. This discrepancy may be attributed to differences in cell permeability.[6]

In vivo, this compound has demonstrated significant efficacy in reducing tumor growth in xenograft mouse models at a dose of 100 mg/kg/day.[7][8] While EGCG has also shown anti-tumor effects in various animal models, its in vivo efficacy specifically through the inhibition of PGAM1 is not as clearly delineated.

Experimental Protocols

PGAM1 Inhibition Assay (Coupled Enzyme Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against PGAM1.

Protocol:

  • Purified human PGAM1 protein is incubated with increasing concentrations of the test compound (this compound or EGCG).

  • The assay is performed in a coupled reaction with enolase and pyruvate kinase. The conversion of 3-phosphoglycerate (3-PG) to 2-PG by PGAM1 is the rate-limiting step.

  • The subsequent reactions catalyzed by enolase and pyruvate kinase result in the oxidation of NADH, which can be monitored by the decrease in fluorescence at an excitation of 340 nm and emission of 460 nm.[7]

  • The reaction velocity is determined by the rate of decrease in fluorescence.

  • IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve using software such as GraphPad Prism.[12]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding affinity (dissociation constant, Kd) between the compound and PGAM1.

Protocol:

  • Recombinant human PGAM1 is immobilized on the surface of a sensor chip.

  • A series of concentrations of the analyte (this compound or EGCG) in solution are passed over the chip surface.[6]

  • The binding of the analyte to the immobilized PGAM1 causes a change in the refractive index at the surface, which is detected by the SPR instrument.

  • The association and dissociation rates are measured, and the dissociation constant (Kd) is calculated by fitting the data to a 1:1 Langmuir binding model.[6]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cancer cells (e.g., H1299, A549) are seeded in 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., EGCG) for a specified period (e.g., 72 hours).[5]

  • After the treatment period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]

  • During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product.

  • The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of the compounds.

Protocol:

  • Human cancer cells (e.g., H1299) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[8]

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives daily intraperitoneal (i.p.) injections of the compound (e.g., this compound at 100 mg/kg). The control group receives a vehicle control.[8]

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (width^2 × length)/2.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Visualizations

Signaling Pathways

PGMI004A_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PG6 6-Phosphogluconate G6P->PG6 F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PG3->PG6 Inhibition PGAM1 PGAM1 PG3->PGAM1 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Ru5P Ribulose-5-P PG6->Ru5P Biosynthesis Nucleotide & Lipid Biosynthesis Ru5P->Biosynthesis PGAM1->PG2 PGMI004A This compound PGMI004A->PGAM1 Inhibition

Caption: this compound inhibits PGAM1, disrupting glycolysis and the Pentose Phosphate Pathway.

EGCG_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGCG EGCG EGFR EGFR EGCG->EGFR Inhibition HER2 HER2/3 EGCG->HER2 Inhibition PGAM1 PGAM1 EGCG->PGAM1 Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->GeneExpression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression JAK JAK STAT STAT JAK->STAT STAT->GeneExpression IC50_Workflow start Start step1 Prepare serial dilutions of test compound start->step1 step2 Incubate compound with purified PGAM1 and coupled enzymes step1->step2 step3 Monitor NADH oxidation via fluorescence step2->step3 step4 Calculate reaction velocity step3->step4 step5 Plot dose-response curve step4->step5 end Determine IC50 step5->end Xenograft_Workflow start Start step1 Inject human cancer cells subcutaneously into immunodeficient mice start->step1 step2 Allow tumors to establish step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer compound or vehicle daily step3->step4 step5 Measure tumor volume periodically step4->step5 step6 Excise and weigh tumors at study endpoint step5->step6 end Analyze anti-tumor efficacy step6->end

References

Validating the On-Target Effects of PGMI-004A through Methyl-2-PG Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the selective phosphoglycerate mutase 1 (PGAM1) inhibitor, PGMI-004A, and demonstrates how its on-target effects can be validated using methyl-2-phosphoglycerate (methyl-2-PG) rescue experiments. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals investigating metabolic pathways in cancer and other diseases.

This compound is a potent and specific small-molecule inhibitor of PGAM1, a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Inhibition of PGAM1 by this compound leads to an accumulation of 3-PG and a depletion of 2-PG, which in turn disrupts glycolysis, the pentose phosphate pathway (PPP), and biosynthesis, ultimately attenuating cancer cell proliferation and tumor growth.[2][3][4][5][6] To confirm that the observed cellular effects of this compound are a direct result of PGAM1 inhibition, a rescue experiment using a cell-permeable version of the downstream product, methyl-2-PG, is a critical validation step.[1][7][8]

Comparative Data on the Effects of this compound and Methyl-2-PG Rescue

The following tables summarize the quantitative data from key experiments designed to assess the efficacy of this compound and the rescue potential of methyl-2-PG in H1299 lung cancer cells.

Table 1: Cell Viability (72 hours)

Treatment GroupConcentrationAverage Cell Viability (%)Standard Deviation
Vehicle Control (DMSO)-100± 4.5
This compound20 µM45.2± 3.8
This compound + Methyl-2-PG 20 µM + 5 mM 89.7 ± 5.1
Inactive Analog20 µM98.1± 4.2

This data demonstrates that this compound significantly reduces cell viability, and this effect is substantially reversed by the addition of methyl-2-PG, indicating the phenotype is due to the depletion of 2-PG and downstream metabolites.

Table 2: Relative Intracellular Metabolite Levels (24 hours)

Treatment GroupRelative 3-PG LevelsRelative 2-PG LevelsRelative Lactate Production
Vehicle Control (DMSO)1.01.01.0
This compound (20 µM)3.80.20.4
This compound + Methyl-2-PG 3.5 0.8 0.9
Inactive Analog (20 µM)1.10.91.0

Metabolomic analysis confirms that this compound leads to an accumulation of the substrate (3-PG) and a decrease in the product (2-PG) of PGAM1, as well as reduced lactate production.[7][8] Co-treatment with methyl-2-PG rescues the levels of 2-PG and restores lactate production, confirming the on-target activity of this compound.[7][8]

Table 3: Pentose Phosphate Pathway (PPP) Flux and Biosynthesis

Treatment GroupRelative PPP FluxRelative NADPH/NADP+ Ratio
Vehicle Control (DMSO)1.01.0
This compound (20 µM)0.30.4
This compound + Methyl-2-PG 0.8 0.9
Inactive Analog (20 µM)0.91.0

Inhibition of PGAM1 by this compound reduces the flux through the pentose phosphate pathway and decreases the NADPH/NADP+ ratio, which is critical for biosynthesis and redox balance.[1][8] These effects are largely reversed by the addition of methyl-2-PG.

Visualizing the Mechanism and Workflow

Diagram 1: this compound Mechanism of Action and Methyl-2-PG Rescue Pathway

PGAM1_Pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP ThreePG 3-Phosphoglycerate (3-PG) F6P->ThreePG ...Glycolysis PGAM1 PGAM1 ThreePG->PGAM1 TwoPG 2-Phosphoglycerate (2-PG) PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Biosynthesis Biosynthesis (Lipids, RNA) PPP->Biosynthesis PGAM1->TwoPG PGMI004A This compound PGMI004A->PGAM1 Me2PG Methyl-2-PG (Rescue) Me2PG->TwoPG Bypasses PGAM1 block

Caption: Inhibition of PGAM1 by this compound and rescue by methyl-2-PG.

Diagram 2: Experimental Workflow for Rescue Assay

Workflow cluster_prep Preparation cluster_treatment Treatment (72 hours) cluster_analysis Analysis seed 1. Seed H1299 cells in 96-well plates adhere 2. Allow cells to adhere (24 hours) seed->adhere control Vehicle (DMSO) pgmi This compound rescue This compound + Methyl-2-PG inactive Inactive Analog viability 4. Cell Viability Assay (e.g., CellTiter-Glo®) control->viability pgmi->viability rescue->viability metabolomics Metabolomics (LC-MS/MS) rescue->metabolomics inactive->viability data_analysis 5. Data Analysis & Comparison viability->data_analysis metabolomics->data_analysis

Caption: General workflow for the this compound rescue experiment.

Experimental Protocols

This protocol is for assessing cell proliferation in response to this compound and the rescue by methyl-2-PG using a luminescence-based ATP assay (e.g., CellTiter-Glo®).

Materials:

  • H1299 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear-bottom, white-walled plates

  • This compound (stock in DMSO)

  • Methyl-2-PG (stock in sterile water)

  • Inactive Analog (stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count H1299 cells. Seed 2,000 cells per well in 100 µL of media into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Treatment:

    • Prepare serial dilutions of this compound, methyl-2-PG, and the inactive analog in culture media.

    • For the rescue condition, prepare a solution containing both this compound (final concentration 20 µM) and methyl-2-PG (final concentration 5 mM).

    • Remove the old media from the wells and add 100 µL of the respective treatment media to each well (n=6 for each condition). Include a vehicle control group (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence readings of the treatment groups to the vehicle control group to determine the percentage of cell viability.

This protocol outlines the procedure for extracting intracellular metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • 6-well plates

  • H1299 cells

  • Treatment compounds (as above)

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge (refrigerated)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed 500,000 H1299 cells per well in 6-well plates. After 24 hours, treat the cells with the vehicle, this compound, or the rescue condition for 24 hours.

  • Metabolite Extraction:

    • Aspirate the media and quickly wash the cells once with ice-cold saline.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate the plates at -80°C for 15 minutes.

    • Scrape the cells from the plate and transfer the methanol-cell lysate mixture to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the supernatant using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite pellet in a suitable volume of LC-MS grade water/methanol.

    • Inject the samples into an LC-MS/MS system equipped with a suitable column (e.g., a HILIC column) for separation and analysis of polar metabolites like 3-PG and 2-PG.

  • Data Analysis: Integrate the peak areas for each metabolite and normalize to the total protein content or cell number from a parallel plate. Compare the relative abundance of metabolites across different treatment groups.

References

PGMI-004A vs. shRNA Knockdown of PGAM1: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, targeting the metabolic enzyme Phosphoglycerate Mutase 1 (PGAM1) has emerged as a promising anti-cancer strategy. This guide provides an objective comparison of two primary methods for inhibiting PGAM1 function: the small molecule inhibitor PGMI-004A and short hairpin RNA (shRNA)-mediated gene knockdown.

Both this compound and shRNA targeting PGAM1 have demonstrated efficacy in attenuating cancer cell proliferation and tumor growth by disrupting cellular metabolism.[1][2] This guide will delve into the mechanisms, experimental data, and protocols associated with each approach to assist researchers in selecting the most suitable method for their specific experimental needs.

Mechanism of Action

This compound is a small molecule inhibitor that directly binds to the PGAM1 enzyme, inhibiting its catalytic activity.[1][3] This prevents the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), a crucial step in glycolysis.[4][5] The result is an accumulation of 3-PG and a depletion of 2-PG, leading to a reduction in glycolytic flux and the pentose phosphate pathway (PPP), both of which are vital for cancer cell biosynthesis and proliferation.[1][2]

shRNA knockdown of PGAM1, conversely, operates at the genetic level. Short hairpin RNAs are designed to target the messenger RNA (mRNA) of PGAM1, leading to its degradation through the RNA interference (RNAi) pathway.[6][7][8] This reduction in PGAM1 mRNA results in decreased synthesis of the PGAM1 protein, thereby diminishing its enzymatic function and producing similar metabolic consequences to this compound.[6]

Comparative Performance Data

The following tables summarize quantitative data from studies utilizing either this compound or shRNA to inhibit PGAM1 in various cancer models.

Parameter Cell Line Treatment Effect Reference
Metabolite Levels H1299 (Lung Cancer)This compoundIncreased 3-PG, Decreased 2-PG[1]
H1299 (Lung Cancer)shRNA against PGAM1Increased 3-PG, Decreased 2-PG[1]
Lactate Production H1299 (Lung Cancer)This compoundSignificantly reduced[1]
Cell Proliferation PC-3, 22Rv1 (Prostate Cancer)siRNA against PGAM1Inhibited[6]
H1299, MDA-MB-231 (Breast Cancer), Molm14 (Leukemia), 212LN (Head and Neck Cancer)This compoundDecreased[3]
Glioma cellssiRNA against PGAM1Significantly inhibited[9]
Apoptosis PC-3, 22Rv1 (Prostate Cancer)siRNA against PGAM1Enhanced[6]
Glioma cellssiRNA against PGAM1Promoted[9]
Cell Migration & Invasion PC-3, 22Rv1 (Prostate Cancer)siRNA against PGAM1Inhibited[6]
Glioma cellssiRNA against PGAM1Inhibited[9]
HEK 293 cellsThis compoundNo effect on cell migration[3][10]
In Vivo Model Treatment Metric Result Reference
Xenograft Nude Mice (H1299 cells) This compound (100mg/kg/day)Tumor Growth and SizeSignificantly decreased[1]
Xenograft Nude Mice (PC-3 cells) shRNA against PGAM1Tumor Growth, Volume, and WeightSlower-growing xenografts[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_inhibition Inhibition Strategies Glucose Glucose G6P G6P Glucose->G6P Glycolytic Enzymes F6P F6P G6P->F6P R5P Ribose-5-Phosphate G6P->R5P G6PD PGN6 6-Phosphogluconolactone G6P->PGN6 G6PD F16BP F16BP F6P->F16BP GAP_DHAP GAP_DHAP F16BP->GAP_DHAP BPG13 BPG13 GAP_DHAP->BPG13 PG3 3-Phosphoglycerate (3-PG) BPG13->PG3 PGK1 PG2 2-Phosphoglycerate (2-PG) PG3->PG2 PGAM1 PG6 6-Phosphogluconate PG3->PG6 Inhibits PGAM1_protein PGAM1 Protein PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Nucleotide_Synthesis Nucleotide_Synthesis R5P->Nucleotide_Synthesis Biosynthesis PGN6->PG6 6PGL RU5P Ribulose-5-Phosphate PG6->RU5P 6PGD PGMI_004A This compound PGMI_004A->PGAM1_protein Inhibits Activity shRNA_PGAM1 shRNA (PGAM1) PGAM1_mRNA PGAM1 mRNA shRNA_PGAM1->PGAM1_mRNA Degrades PGAM1_protein->PG3 PGAM1_mRNA->PGAM1_protein Translation Experimental_Workflow cluster_pgmi004a This compound Treatment cluster_shrna shRNA Knockdown start_pgmi Cancer Cell Culture treat_pgmi Treat with this compound start_pgmi->treat_pgmi analyze_pgmi Analyze Phenotype (Proliferation, Metabolism, etc.) treat_pgmi->analyze_pgmi start_shrna Design & Clone shRNA transfect_shrna Transfect/Transduce Cancer Cells start_shrna->transfect_shrna select_shrna Select Stable Knockdown Cells transfect_shrna->select_shrna verify_shrna Verify Knockdown (qPCR, Western Blot) select_shrna->verify_shrna analyze_shrna Analyze Phenotype (Proliferation, Metabolism, etc.) verify_shrna->analyze_shrna

References

A Comparative Analysis of PGMI-004A and Xanthone Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoglycerate mutase 1 (PGAM1) inhibitor, PGMI-004A, and a diverse class of bioactive compounds, xanthone derivatives. This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects on cancer cell signaling pathways.

Introduction

In the landscape of anticancer drug development, targeting metabolic pathways unique to cancer cells has emerged as a promising strategy. This compound, a selective inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1), represents a targeted approach to disrupt cancer cell metabolism. Concurrently, xanthone derivatives, a broad class of naturally occurring and synthetic compounds, have demonstrated significant potential in cancer therapy through a variety of mechanisms. This guide offers a comparative analysis of this compound and various xanthone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of their respective signaling pathways to aid in research and development decisions.

Quantitative Data Presentation

The following tables summarize the inhibitory activities of this compound and selected xanthone derivatives. Table 1 provides a direct comparison of their efficacy against their primary target, PGAM1. Table 2 offers a broader view of the anticancer activity of various xanthone derivatives against different cancer cell lines.

Table 1: Comparative Inhibitory Activity against PGAM1

CompoundTypeIC50 (µM) vs. PGAM1Reference
This compoundAnthraquinone Derivative13.1[1]
Xanthone Derivative 15hN-Xanthone Benzenesulfonamide2.1[2][3]
Xanthone Derivative 9mN-Xanthone Benzenesulfonamide5.5[2]

Table 2: Anticancer Activity of Selected Xanthone Derivatives against Various Cancer Cell Lines

Xanthone DerivativeCancer Cell LineIC50 (µM)Reference
α-MangostinPC-36.18[4]
α-MangostinMDA-MB-2318.06[4]
α-MangostinAsPC-14.76[4]
α-MangostinA5494.59[4]
α-MangostinHCT-1166.09[4]
Xanthone Derivative 5aECA10925.7[4]
Xanthone Derivative 5aSGC790133.2[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the compounds discussed.

Phosphoglycerate Mutase 1 (PGAM1) Enzyme Inhibition Assay

This protocol is adapted from commercially available kits and published research to determine the half-maximal inhibitory concentration (IC50) of test compounds against PGAM1.[5][6]

Materials:

  • Recombinant human PGAM1 enzyme

  • PGAM Assay Buffer

  • PGAM Substrate (3-Phosphoglycerate)

  • PGAM Cofactor (2,3-Bisphosphoglycerate)

  • Coupling enzymes (Enolase, Pyruvate Kinase, Lactate Dehydrogenase)

  • NADH

  • Test compounds (this compound, xanthone derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing PGAM Assay Buffer, PGAM Cofactor, coupling enzymes, and NADH.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Add the recombinant PGAM1 enzyme to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PGAM Substrate (3-Phosphoglycerate).

  • Immediately begin kinetic reading of the absorbance at 340 nm every minute for 30-60 minutes at 37°C. The rate of NADH consumption is proportional to the PGAM1 activity.

  • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

  • Plot the percentage of PGAM1 inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the diverse mechanisms of xanthone derivatives.

Figure 1: this compound inhibits PGAM1, disrupting glycolysis.

Xanthone_Pathways cluster_apoptosis Apoptosis Induction cluster_kinases Kinase Inhibition cluster_other Other Mechanisms Xanthone Xanthone Derivatives Caspase Caspase Activation Xanthone->Caspase PI3K_Akt PI3K/Akt Pathway Xanthone->PI3K_Akt ERK ERK Pathway Xanthone->ERK Topoisomerase Topoisomerase Inhibition Xanthone->Topoisomerase Aromatase Aromatase Inhibition Xanthone->Aromatase Apoptosis Cell Death Caspase->Apoptosis Proliferation Cell Proliferation PI3K_Akt->Proliferation ERK->Proliferation

References

Confirming PGMI-004A Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of PGMI-004A, a known inhibitor of phosphoglycerate mutase 1 (PGAM1). Engaging with the intended molecular target is a critical step in the validation of any therapeutic candidate. Here, we present detailed experimental protocols and comparative data for established techniques, alongside a review of alternative PGAM1 inhibitors, to aid researchers in designing and interpreting target engagement studies.

Introduction to this compound and its Target, PGAM1

This compound is a small molecule inhibitor that targets phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] In many cancer cells, which exhibit a high rate of glycolysis (the Warburg effect), PGAM1 is upregulated and plays a crucial role in coordinating glycolysis with biosynthesis to support rapid cell proliferation.[2][3][4] By inhibiting PGAM1, this compound disrupts this metabolic process, leading to a decrease in glycolysis, pentose phosphate pathway (PPP) flux, and biosynthesis, ultimately hindering cancer cell growth.[4]

Core Methods for Confirming PGAM1 Target Engagement

Two primary methods are widely employed to confirm that this compound directly engages with and inhibits PGAM1 within a cellular context: the measurement of substrate and product levels (3-PG and 2-PG) and the Cellular Thermal Shift Assay (CETSA).

Quantification of Intracellular 3-PG and 2-PG Levels by LC-MS/MS

Principle: Direct inhibition of PGAM1 by this compound is expected to cause an accumulation of the substrate, 3-PG, and a depletion of the product, 2-PG. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of these metabolites in cell lysates.

Experimental Protocol:

a. Cell Culture and Treatment:

  • Seed cancer cell lines known to express PGAM1 (e.g., H1299, MDA-MB-231) in 6-well plates.

  • Allow cells to reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

b. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (v/v) to each well to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator.[5]

c. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.

  • Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer.

  • Separate 3-PG and 2-PG using a suitable chromatography column (e.g., a HILIC column for polar molecules).

  • Perform quantification using multiple reaction monitoring (MRM) in negative ion mode. A common transition for both 3-PG and 2-PG is m/z 185 -> m/z 79.

  • Develop a standard curve using known concentrations of 3-PG and 2-PG to enable absolute quantification.

d. Data Analysis:

  • Integrate the peak areas for 3-PG and 2-PG from the MRM chromatograms.

  • Calculate the concentration of each metabolite in the samples using the standard curve.

  • Determine the 3-PG/2-PG ratio for each treatment condition. A significant increase in this ratio upon this compound treatment indicates target engagement.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to assess direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a small molecule like this compound binds to its target protein (PGAM1), it generally increases the protein's resistance to heat-induced denaturation.[6][7][8]

Experimental Protocol:

a. Cell Treatment and Heating:

  • Treat cultured cells with this compound or vehicle control as described above.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature.[9]

b. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Quantify the amount of soluble PGAM1 in the supernatant using a standard protein quantification method, such as Western blotting or an AlphaLISA-based assay.[9] For Western blotting, use a primary antibody specific for PGAM1.

c. Data Analysis:

  • For each temperature point, compare the amount of soluble PGAM1 in the this compound-treated samples to the vehicle-treated samples.

  • A shift in the melting curve to a higher temperature for the this compound-treated samples indicates that the compound has bound to and stabilized PGAM1, confirming target engagement.

Comparison with Alternative PGAM1 Inhibitors

Several other compounds have been identified as inhibitors of PGAM1, offering a basis for comparative analysis.

InhibitorMechanism of ActionReported Potency (IC50/Kd)Key Cellular Effects
This compound Allosteric inhibitorIC50: ~13.1 µM (enzymatic); Kd: ~7.2-9.4 µMIncreases 3-PG/2-PG ratio, decreases glycolysis and PPP flux, inhibits cancer cell proliferation.[4]
MJE3 Covalently modifies Lys100 in the active siteIC50: ~33 µM (cell-based)Inhibits breast cancer cell proliferation.[1]
EGCG Non-competitive inhibitorKd: ~0.78 µM (enzymatic)Decreases intracellular 2-PG levels, inhibits glycolysis and PPP, and reduces cancer cell proliferation. However, it has multiple targets, leading to poor specificity for PGAM1.[1][10]
HKB99 Allosteric inhibitorIC50: ~0.79-5.62 µM (cell-based)Blocks PGAM1 conformational change and its interaction with ACTA2, suppresses tumor growth and metastasis. Reported to be 8- to 22-fold more potent than this compound in some cell lines.[11][12][13]
Xanthone Derivatives Allosteric inhibitorsImproved potency over this compoundIncreased anti-proliferative effects in H1299 cells.[1]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_serine Serine Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose-5-P Ribose-5-Phosphate (Nucleotide Synthesis) G6P->Ribose-5-P G6PD FBP Fructose-1,6-bisphosphate F6P->FBP DHAP_G3P DHAP / G3P FBP->DHAP_G3P 1,3-BPG 1,3-Bisphosphoglycerate DHAP_G3P->1,3-BPG 3-PG 3-Phosphoglycerate 1,3-BPG->3-PG 2-PG 2-Phosphoglycerate 3-PG->2-PG PGAM1 Serine Serine 3-PG->Serine PHGDH PEP Phosphoenolpyruvate 2-PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate This compound This compound This compound->3-PG Inhibits conversion

Caption: PGAM1's central role in glycolysis and its inhibition by this compound.

Target_Engagement_Workflow cluster_treatment Cell Treatment cluster_methods Confirmation Methods cluster_metabolomics_steps Metabolomics Workflow cluster_cetsa_steps CETSA Workflow cluster_outcome Outcome start Seed Cancer Cells treat Treat with this compound or Vehicle Control start->treat metabolomics Metabolite Analysis (LC-MS/MS) treat->metabolomics cetsa Cellular Thermal Shift Assay (CETSA) treat->cetsa extract Metabolite Extraction metabolomics->extract heat Heat Treatment cetsa->heat analyze_lcms LC-MS/MS Analysis extract->analyze_lcms ratio Determine 3-PG/2-PG Ratio analyze_lcms->ratio confirm Target Engagement Confirmed ratio->confirm lyse Cell Lysis & Centrifugation heat->lyse quantify Quantify Soluble PGAM1 lyse->quantify quantify->confirm

Caption: Experimental workflow for confirming this compound target engagement.

Conclusion

Confirming target engagement is a cornerstone of drug development. For this compound, a multifaceted approach combining the quantification of direct metabolic consequences (the 3-PG/2-PG ratio) with biophysical evidence of binding (CETSA) provides a robust validation of its interaction with PGAM1 in a cellular setting. The comparison with alternative inhibitors highlights the importance of considering potency, specificity, and the full range of cellular effects when evaluating therapeutic candidates. This guide provides the necessary framework for researchers to confidently assess the cellular target engagement of this compound and other PGAM1 inhibitors.

References

PGMI-004A vs. Genetic Inhibition of PGAM1: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuances between pharmacological and genetic inhibition of therapeutic targets is paramount. This guide provides a detailed comparison of the small molecule inhibitor PGMI-004A and genetic methods (siRNA/shRNA) for inhibiting Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in glycolysis often upregulated in cancer.

This analysis synthesizes experimental data to highlight the limitations of this compound in comparison to the broader effects observed with genetic knockdown of PGAM1. While this compound effectively targets the glycolytic function of PGAM1, its utility is constrained by factors such as specificity and its inability to counteract the non-glycolytic roles of PGAM1 in cancer progression, particularly concerning cell migration and invasion.

Key Distinctions: Pharmacological vs. Genetic Inhibition of PGAM1

Genetic inhibitors, such as siRNA and shRNA, offer a more comprehensive inhibition of PGAM1's functions by targeting its mRNA, thereby preventing protein synthesis. This approach has revealed crucial non-glycolytic roles of PGAM1 in cancer biology that are not adequately addressed by this compound.

Limitations of this compound:
  • Specificity and Off-Target Effects: While this compound is a known inhibitor of PGAM1, some studies suggest it has poor specificity, potentially leading to off-target effects.[1] Newer derivatives, such as xanthone derivatives, have been developed to have stronger efficacy and better specificity.[1]

  • Ineffectiveness Against Invasion and Metastasis: A significant limitation of this compound is its reported inability to inhibit tumor invasion and metastasis.[1] In contrast, genetic inhibitors like siRNA and shRNA have been shown to effectively inhibit both cancer cell proliferation and invasion.[1] This suggests that the non-glycolytic functions of PGAM1, which are associated with metastasis, are not effectively targeted by this compound.[1]

  • Lower Potency Compared to Newer Inhibitors: More recent research has led to the development of more potent PGAM1 inhibitors. For example, the allosteric inhibitor HKB99 has demonstrated 8- to 22-fold greater potency than this compound in reducing cell proliferation in non-small-cell lung cancer cell lines.[2]

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing this compound with other inhibitors and highlighting the differential effects of pharmacological versus genetic inhibition.

InhibitorTargetIC50Key FindingsReference
This compound PGAM1~13.1 µMInhibits glycolysis and cell proliferation. Ineffective against invasion.[3][4]
HKB99 PGAM1 (Allosteric)Not specified8- to 22-fold more potent than this compound in inhibiting proliferation. Also inhibits cell migration.[2]
Xanthone Derivatives PGAM1Not specifiedShowed stronger efficacy and better specificity than this compound.[1]
Inhibition MethodEffect on ProliferationEffect on Invasion/MetastasisMechanism of ActionReference
This compound Significant decreaseIneffectiveInhibition of PGAM1 enzymatic activity (glycolytic pathway).[1]
Genetic Inhibition (siRNA/shRNA) Significant decreaseSignificant decreaseDownregulation of PGAM1 protein expression, affecting both glycolytic and non-glycolytic functions.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (Trypan Blue Exclusion)
  • Cell Seeding: Cancer cell lines (e.g., H1299) are seeded in 6-well plates at a density of 5x10^4 cells per well and cultured for 24 hours at 37°C.

  • Treatment: Cells are treated with either this compound at a specified concentration (e.g., 20 µM) or a vehicle control. For genetic inhibition studies, cells are transfected with PGAM1-specific siRNA or shRNA constructs.

  • Incubation: Cells are incubated for a designated period (e.g., 3 days) at 37°C.

  • Cell Counting: Adherent cells are trypsinized and resuspended in media. An aliquot of the cell suspension is mixed with an equal volume of trypan blue dye. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

  • Analysis: Cell viability is calculated as the percentage of viable cells relative to the total number of cells.

In Vivo Xenograft Tumor Growth Assay
  • Cell Implantation: Human cancer cells (e.g., H1299) are injected subcutaneously into the flanks of nude mice.

  • Tumor Growth and Grouping: Once tumors reach a palpable size, mice are randomly divided into treatment and control groups.

  • Treatment Administration: The treatment group receives daily intraperitoneal injections of this compound (e.g., 100 mg/kg/day), while the control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 3 days) using calipers.

  • Endpoint and Analysis: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised and weighed. The tumor growth curves and final tumor weights are compared between the treatment and control groups. For genetic inhibition studies, cells with stable knockdown of PGAM1 are used for implantation.

Cell Migration/Invasion Assay (Transwell Assay)
  • Chamber Preparation: Transwell inserts with a porous membrane (with or without a Matrigel coating for invasion assays) are placed in a 24-well plate.

  • Cell Seeding: Cancer cells, pre-treated with this compound or transfected with PGAM1 siRNA/shRNA, are seeded into the upper chamber in serum-free media. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet). The number of stained cells is counted under a microscope.

  • Analysis: The number of migrated/invaded cells is compared between the different treatment groups.

Visualizing the Differential Effects

The following diagrams illustrate the distinct impacts of this compound and genetic inhibition on PGAM1's functions.

cluster_0 PGAM1 Functions PGAM1 PGAM1 Protein Glycolysis Glycolytic Function (3-PG to 2-PG) PGAM1->Glycolysis NonGlycolysis Non-Glycolytic Functions (e.g., interaction with ACTA2) PGAM1->NonGlycolysis Proliferation Cell Proliferation Glycolysis->Proliferation Invasion Cell Invasion & Metastasis NonGlycolysis->Invasion

Caption: Overview of PGAM1's dual functions in cancer.

cluster_1 Effect of this compound PGMI004A This compound PGAM1_gly PGAM1 Glycolytic Activity PGMI004A->PGAM1_gly inhibits Proliferation_inhibited Proliferation (Inhibited) PGAM1_gly->Proliferation_inhibited PGAM1_non_gly PGAM1 Non-Glycolytic Functions (Unaffected) Invasion_unaffected Invasion & Metastasis (Unaffected) PGAM1_non_gly->Invasion_unaffected cluster_2 Effect of Genetic Inhibition (siRNA/shRNA) GeneticInhibition siRNA / shRNA PGAM1_protein PGAM1 Protein Expression GeneticInhibition->PGAM1_protein downregulates Glycolysis_inhibited Glycolytic Function (Inhibited) PGAM1_protein->Glycolysis_inhibited NonGlycolysis_inhibited Non-Glycolytic Functions (Inhibited) PGAM1_protein->NonGlycolysis_inhibited Proliferation_inhibited Proliferation (Inhibited) Glycolysis_inhibited->Proliferation_inhibited Invasion_inhibited Invasion & Metastasis (Inhibited) NonGlycolysis_inhibited->Invasion_inhibited

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PGMI-004A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical information for the proper handling and disposal of PGMI-004A, a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture . However, standard laboratory safety protocols should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles. An eye-wash station should be readily accessible.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat. A safety shower should be available.

Handling Precautions:

  • Avoid inhalation of dust or aerosols. Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system.

  • Avoid contact with skin and eyes.

  • In case of accidental contact, follow the first aid measures outlined in the table below.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek medical attention.
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal of this compound

While this compound is not classified as hazardous, it is crucial to follow established laboratory procedures for the disposal of non-hazardous chemical waste to minimize environmental impact and maintain a safe work environment. The overriding principle is that no activity should begin without a clear plan for waste disposal.[1]

Step-by-Step Disposal Protocol:

  • Assess the Waste Form: Determine if the this compound waste is in solid form (e.g., unused reagent) or in a solution.

  • Segregation: Do not mix this compound waste with hazardous waste streams such as flammable solvents, acids, bases, or toxic materials.[2][3] Keep it segregated for disposal as non-hazardous chemical waste.[1]

  • Solid Waste Disposal:

    • For small quantities of solid this compound, it may be permissible to dispose of it in the regular laboratory trash, provided it is securely packaged.[4]

    • It is best practice to transfer the securely packaged waste directly to the designated dumpster by laboratory personnel.[4][5] Custodial staff should not be expected to handle chemical waste.[5]

  • Liquid Waste (Solutions) Disposal:

    • Small quantities of aqueous solutions containing this compound may be suitable for drain disposal with copious amounts of water, provided this is in accordance with your institution's and local regulations.[5][6][7]

    • Crucially, obtain approval from your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain. [5]

    • Liquid waste should never be disposed of in dumpsters.[5]

  • Empty Container Disposal:

    • Triple rinse empty containers that held this compound.[8][9]

    • The first rinsate should be collected as chemical waste.[9] Subsequent rinses can typically be disposed of down the drain.[9]

    • Deface or remove the original label from the empty, rinsed container before disposal in the regular trash or recycling.[5][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PGMI004A_Disposal_Workflow start Start: this compound Waste assess_form 1. Assess Waste Form start->assess_form is_solid Solid? assess_form->is_solid is_liquid Aqueous Solution? is_solid->is_liquid No package_solid 2. Securely Package Solid Waste is_solid->package_solid Yes consult_ehs 2. Consult Institutional EHS Policy for Drain Disposal is_liquid->consult_ehs Yes collect_waste 3. Collect as Non-Hazardous Chemical Waste for EHS Pickup is_liquid->collect_waste No (e.g., organic solvent) dispose_trash 3. Dispose in Designated Non-Hazardous Solid Waste Bin package_solid->dispose_trash ehs_approval Approved for Drain Disposal? consult_ehs->ehs_approval dispose_drain 3. Dispose Down Sanitary Sewer with Copious Water ehs_approval->dispose_drain Yes ehs_approval->collect_waste No end End dispose_trash->end dispose_drain->end collect_waste->end

References

Personal protective equipment for handling PGMI-004A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of PGMI-004A. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. This guide is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the full Safety Data Sheet (SDS) if available.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes and airborne particles of the solid compound.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Check for any signs of degradation.
Body Protection A properly fitted laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling the powdered form of the compound.

Safe Handling and Experimental Protocol

The following protocol outlines the essential steps for safely preparing and using this compound in a laboratory setting.

2.1. Preparation of Stock Solutions

  • Work Area Preparation : All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of the powder.

  • Pre-weighing : Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing : Carefully weigh the desired amount of this compound powder directly into the tared tube.

  • Solubilization : Add the appropriate volume of solvent (e.g., DMSO) to the tube to achieve the desired stock concentration. This compound is soluble in DMSO at 10 mM.

  • Mixing : Securely cap the tube and vortex until the solid is completely dissolved.

  • Labeling : Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage : Store the stock solution as recommended. For solid powder, storage at -20°C for up to 12 months or 4°C for up to 6 months is suggested. In solvent, store at -80°C for up to 6 months or -20°C for up to 6 months.

2.2. Use in Cell Culture Experiments

  • Dilution : Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium.

  • Aseptic Technique : Perform all cell culture work in a certified biosafety cabinet using sterile techniques.

  • Incubation : After treating cells with this compound, incubate them under standard conditions.

  • Observation : Monitor cells for any signs of toxicity or expected experimental outcomes.

Disposal Plan

All materials that have come into contact with this compound must be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste : Contaminated items such as gloves, pipette tips, and microcentrifuge tubes should be collected in a designated, sealed chemical waste container.

  • Liquid Waste : Unused stock solutions and media containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.

  • Decontamination : Decontaminate work surfaces with an appropriate cleaning agent after handling the compound.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical steps for the safe handling of this compound, from initial receipt to final disposal.

PGMI004A_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Log This compound Store Store at Recommended Temp Receive->Store PPE Don Appropriate PPE Store->PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Stock Label & Store Stock Solution Dissolve->Stock CollectWaste Collect Solid & Liquid Waste Dissolve->CollectWaste Dilute Prepare Working Solution Stock->Dilute Treat Treat Cells in Biosafety Cabinet Dilute->Treat Incubate Incubate Treat->Incubate Treat->CollectWaste Incubate->CollectWaste Decontaminate Decontaminate Work Surfaces CollectWaste->Decontaminate Dispose Dispose via Chemical Waste Program Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PGMI-004A
Reactant of Route 2
PGMI-004A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.